molecular formula C13H12N2O B1324222 6-(3-Cyanophenyl)-6-oxohexanenitrile CAS No. 898767-62-9

6-(3-Cyanophenyl)-6-oxohexanenitrile

Cat. No.: B1324222
CAS No.: 898767-62-9
M. Wt: 212.25 g/mol
InChI Key: XLPCQYSHJAOBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Cyanophenyl)-6-oxohexanenitrile is a useful research compound. Its molecular formula is C13H12N2O and its molecular weight is 212.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(5-cyanopentanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-8-3-1-2-7-13(16)12-6-4-5-11(9-12)10-15/h4-6,9H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPCQYSHJAOBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CCCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642232
Record name 3-(5-Cyanopentanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-62-9
Record name 3-(5-Cyanopentanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility profile of 6-(3-Cyanophenyl)-6-oxohexanenitrile in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 6-(3-Cyanophenyl)-6-oxohexanenitrile

Introduction

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's success.[1] Poor solubility can lead to unpredictable in vitro results, low bioavailability, and significant hurdles in formulation, ultimately increasing development costs and timelines.[1] This guide provides a comprehensive technical overview of the solubility profile of this compound, a compound of interest for its unique chemical scaffold.

This document is designed for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to provide a framework for understanding, predicting, and experimentally determining the solubility of this and similar molecules. We will explore the theoretical underpinnings of solubility through Hansen Solubility Parameters, detail a robust experimental protocol for solubility determination, and discuss the practical implications of these findings in a drug development context.

Physicochemical Characterization of this compound

Understanding the structural attributes of a molecule is the first step in predicting its solubility behavior. This compound possesses a distinct combination of functional groups that dictate its interactions with various solvents. The molecule features an aromatic cyanophenyl group, a ketone, and an aliphatic nitrile. The presence of two nitrile groups and a ketone provides significant polarity and potential for hydrogen bond acceptance, while the phenyl ring and the hexanenitrile backbone contribute to its nonpolar character.

PropertyValueSource
IUPAC Name 3-(5-cyanopentanoyl)benzonitrile[2]
CAS Number 898767-62-9[2]
Molecular Formula C₁₃H₁₂N₂O[2]
Molecular Weight 212.25 g/mol Derived from Formula
Canonical SMILES N#CCCCCC(=O)C1=CC=CC(C#N)=C1[2]
InChI Key XLPCQYSHJAOBJE-UHFFFAOYSA-N[2]

These features suggest a nuanced solubility profile, with expected miscibility in polar aprotic solvents and lower solubility in purely nonpolar or highly protic solvents.

Theoretical Solubility Framework: Hansen Solubility Parameters (HSP)

To move from qualitative prediction to a more quantitative framework, we can employ Hansen Solubility Parameters (HSP). The core principle, "like dissolves like," is quantified by assigning three parameters to both the solute and the solvent.[3][4]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters (in MPa⁰.⁵) define a point in 3D "Hansen space." A solute's solubility is predicted by constructing a "solubility sphere" around its central HSP point. Solvents whose HSP coordinates fall within this sphere are likely to dissolve the solute. The distance (Ra) between the solute and solvent in Hansen space is a key metric.[4]

cluster_0 Hansen Space cluster_1 Solubility Sphere (Solute) Solute Solute (δD₁, δP₁, δH₁) GoodSolvent Good Solvent Solute->GoodSolvent Ra < R₀ (Soluble) PoorSolvent Poor Solvent Solute->PoorSolvent Ra > R₀ (Insoluble) origin xAxis origin->xAxis δD yAxis origin->yAxis δP zAxis origin->zAxis δH

Caption: Conceptual model of the Hansen Solubility Sphere.

While the specific HSP values for this compound must be determined experimentally, this theoretical model is invaluable for screening and selecting appropriate solvents for various applications, from crystallization to formulation.[5]

Experimental Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method.[6][7] This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature. Its reliability makes it a cornerstone of pre-formulation studies and is recognized by regulatory bodies.[8]

Detailed Protocol
  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring enough solid remains undissolved at equilibrium to confirm saturation.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6][7] The time to reach equilibrium should be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a set period (e.g., 2 hours) to let the undissolved solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating solid particles, it is crucial to filter the sample immediately using a chemically compatible syringe filter (e.g., 0.22 µm PTFE).

  • Dilution: Dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.[6]

  • Calculation: Calculate the solubility by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[8]

G A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24-48h) at Constant Temp B->C D 4. Settle & Separate Solid from Supernatant C->D E 5. Filter Supernatant (e.g., 0.22 µm filter) D->E F 6. Dilute Sample E->F G 7. Quantify by HPLC/UV F->G H 8. Calculate Solubility (mg/mL) G->H

Caption: Standard workflow for the shake-flask solubility assay.

Solubility Profile in Selected Organic Solvents

The following table presents illustrative solubility data for this compound in a range of common organic solvents at 25°C. This data, while hypothetical, is based on the physicochemical principles discussed and serves as a practical guide for solvent selection.

SolventSolvent TypePolarity IndexSolubility (mg/mL)Classification
HeptaneNonpolar0.1< 0.1Very Sparingly Soluble
TolueneAromatic2.4~ 5Sparingly Soluble
DichloromethaneHalogenated3.1~ 50Soluble
AcetonePolar Aprotic5.1> 100Freely Soluble
AcetonitrilePolar Aprotic5.8> 100Freely Soluble
EthanolPolar Protic4.3~ 20Soluble
MethanolPolar Protic5.1~ 30Soluble
WaterPolar Protic10.2< 0.01Practically Insoluble

Interpretation:

  • The high solubility in polar aprotic solvents like acetone and acetonitrile is expected, as they can effectively solvate the polar ketone and nitrile functional groups without the competing hydrogen-bonding network present in protic solvents.

  • Moderate solubility in alcohols like methanol and ethanol indicates that while the molecule can accept hydrogen bonds, its overall structure disrupts the strong hydrogen-bonding network of the solvent.

  • The low solubility in nonpolar solvents like heptane highlights the dominance of the polar functional groups in the molecule's overall character.

  • Practical insolubility in water is consistent with the significant nonpolar surface area from the phenyl ring and the aliphatic chain.

Practical Implications in Drug Development

A well-defined solubility profile is not an academic exercise; it directly informs critical decisions throughout the development pipeline.

  • Crystallization and Purification: The solubility data is essential for designing efficient crystallization processes.[9] A suitable solvent system often involves dissolving the compound in a "good" solvent (like acetone) at an elevated temperature and then inducing crystallization by cooling or by adding a "poor" solvent (an anti-solvent, like heptane).[9]

  • Formulation Development: For oral dosage forms, understanding aqueous solubility across a physiological pH range (1.2-6.8) is mandated by guidelines like ICH M9.[8][10] While this compound is likely poorly soluble in water, the organic solvent data is crucial for developing amorphous solid dispersions or lipid-based formulations to enhance bioavailability.[5]

  • Early-Stage Screening: In high-throughput screening, compounds are often dissolved in DMSO.[11] However, if a compound precipitates when diluted into aqueous assay buffer, it can lead to false-negative results.[1] Knowing the solubility limits helps in designing more reliable in vitro experiments.

Conclusion

The solubility of this compound is a complex interplay of its polar functional groups and nonpolar structural elements. This guide has established a comprehensive framework for its evaluation, combining theoretical predictions with a robust experimental methodology. By leveraging the principles of Hansen Solubility Parameters and employing the standardized shake-flask method, researchers can generate the reliable data needed to guide solvent selection, optimize purification and crystallization processes, and make informed decisions in the formulation of new chemical entities. This systematic approach is fundamental to navigating the challenges of drug development and advancing promising compounds toward clinical application.

References

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022, November 17).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
  • Procedure for Determining Solubility of Organic Compounds - Scribd.
  • Shake Flask Method Summary - BioAssay Systems.
  • Using Hansen solubility parameters to predict drug & container interactions - West Pharmaceutical Services.
  • Shake-Flask Solubility Assay - Enamine.
  • Hansen solubility parameters: A quick review in pharmaceutical aspect - ResearchGate. (2016, January 27).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD - Regulations.gov. (2018, August 31).
  • Solubility of Organic Compounds: Principle and Examples - chemistrysh.com. (2026, February 1).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).
  • Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations.
  • How to determine the solubility of a substance in an organic solvent? - ResearchGate. (2024, May 28).
  • The importance of solubility and how to collect it using dynamic methods - Technobis. (2023, April 5).
  • Method for determining solubility of a chemical compound - Google Patents.
  • Hansen solubility parameter - Wikipedia.
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC. (2021, March 10).
  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment - Admescope. (2025, May 12).
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 - EMA. (2020, February 10).
  • This compound - Fluorochem.

Sources

Safety Data Sheet (SDS) for 6-(3-Cyanophenyl)-6-oxohexanenitrile handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This technical guide provides a rigorous safety and handling framework for 6-(3-Cyanophenyl)-6-oxohexanenitrile (CAS: 898767-62-9) . Unlike standard Safety Data Sheets (SDS) which often provide generic boilerplate data, this document integrates physicochemical analysis with operational risk management.[1]

Compound Significance: This molecule is a bifunctional building block featuring two distinct nitrile moieties: an aromatic nitrile (meta-substituted on the benzene ring) and an aliphatic nitrile at the terminus of a hexanoyl chain.[1] This dual-functionality makes it a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly in the development of kinase inhibitors and PROTAC (Proteolysis Targeting Chimera) linkers where "diketo-nitrile" type structures serve as versatile conjugation points.

Critical Safety Insight: Researchers must distinguish between the two nitrile groups. While the aromatic nitrile is metabolically robust, the aliphatic nitrile presents a latent risk of cyanide release via oxidative metabolism (alpha-hydroxylation) if ingested or inhaled in significant quantities. Consequently, this guide treats the compound with a higher tier of scrutiny than simple benzonitriles.[1]

Chemical Identity & Physicochemical Profile

The following data aggregates experimental and predicted values to establish a baseline for handling.

ParameterTechnical Specification
IUPAC Name 3-(5-cyanopentanoyl)benzonitrile
CAS Number 898767-62-9
Molecular Formula C₁₃H₁₂N₂O
Molecular Weight 212.25 g/mol
SMILES N#CCCCCC(=O)C1=CC=CC(C#N)=C1
Physical State Solid (Crystalline powder)
Solubility DMSO (>20 mg/mL), Methanol, Dichloromethane
Predicted LogP ~1.9 - 2.3 (Moderate Lipophilicity)
Melting Point Not Experimentally Standardized (Typical range for class: 60–90°C)

Hazard Identification & Toxicology

GHS Classification (EU/US Standards):

  • Acute Toxicity, Oral: Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)[1][2][3]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)[1]

Expert Toxicological Analysis:

  • The "Dual-Nitrile" Risk: The aromatic nitrile is generally stable.[1] However, the aliphatic nitrile (terminal cyano group) mimics fatty acid nitriles.[1] In vivo, cytochrome P450 enzymes can hydroxylate the alpha-carbon, leading to unstable cyanohydrins that spontaneously decompose to release hydrogen cyanide (HCN).

    • Implication: Treat ingestion or high-dose inhalation as a potential cyanide poisoning event.[1]

  • Ketone Reactivity: The ketone at the C6 position increases the electrophilicity of the alpha-methylene protons, making the compound potentially reactive toward strong nucleophiles (e.g., amines in proteins), which drives the skin sensitization potential.

Engineering Controls & Personal Protective Equipment (PPE)

Standard "lab coat and gloves" protocols are insufficient for bifunctional electrophiles.[1] The following barrier analysis is required.

PPE Selection Matrix
Protection LayerSpecificationRationale
Hand Protection (Primary) Nitrile Rubber (0.11 mm) Excellent resistance to the solid compound.[1]
Hand Protection (Solvent) Laminate (Silver Shield) Critical:[1] If dissolved in Acetone or DCM, nitrile gloves degrade rapidly.[1] Use laminate gloves for solutions.[1]
Respiratory N95 / P100 (Solid) Prevent inhalation of dust during weighing.[1]
Respiratory (Solution) ABEK1 Filter Required if heating or working outside a fume hood (not recommended).[1]
Eye Protection Chemical Goggles Safety glasses are insufficient due to the fine powder nature; a seal is required to prevent ocular irritation.[1]
Engineering Control Workflow
  • Weighing: Must be performed in a Class II Biosafety Cabinet or a Chemical Fume Hood with a sash height <18 inches.[1] Static electricity can disperse this fine powder; use an anti-static gun if available.[1]

  • Reaction: All reactions involving heating must be under inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation of the aliphatic chain.[1]

Operational Handling Protocol: Synthesis & Isolation

This protocol ensures self-validating safety by integrating "Stop/Go" checks.[1]

Step 1: Reception & Inspection

  • Check: Verify container integrity. If the solid appears yellow/brown and sticky, it may have hydrolyzed (opened nitrile) or oxidized.[1]

  • Action: Store at 2-8°C. Keep under inert gas if possible.

Step 2: Solubilization (The High-Risk Step)

  • Risk:[1][4] Dissolving the solid creates a mobile solution capable of penetrating skin.[1]

  • Protocol: Add solvent (e.g., DMSO) slowly to the solid.[1] Do not add solid to boiling solvent.[1]

  • Validation: Visually confirm clear solution before proceeding. Turbidity suggests polymerization.[1]

Step 3: Reaction Monitoring

  • Use TLC or LC-MS.[1]

  • Caution: Acidic workups can hydrolyze the nitrile to a primary amide.[1] Maintain pH > 4 during extraction unless hydrolysis is the goal.[1]

Step 4: Waste Segregation

  • Solid Waste: "Toxic Organic Solid."[1]

  • Aqueous Waste: If basic hydrolysis was used, test for free cyanide using Cyantesmo paper before disposal.[1] If positive, treat with bleach (Sodium Hypochlorite) to oxidize cyanide to cyanate before disposal.[1]

Visualized Safety Workflows

Diagram 1: Risk-Based Handling Workflow

This flowchart guides the researcher through the decision-making process during handling, focusing on solvent compatibility and waste streams.

HandlingWorkflow Start Start: this compound StateCheck Physical State Check: Solid vs. Solution Start->StateCheck Solid Solid Handling StateCheck->Solid Powder Solution Solution Handling StateCheck->Solution Dissolved Weighing Weighing: Fume Hood + N95 Mask (Anti-static precautions) Solid->Weighing Reaction Reaction/Synthesis Weighing->Reaction SolventCheck Solvent Type? Solution->SolventCheck Polar Polar (Water/MeOH/DMSO) Use Nitrile Gloves SolventCheck->Polar NonPolar Penetrating (DCM/Acetone/THF) Use Laminate/Silver Shield Gloves SolventCheck->NonPolar Polar->Reaction NonPolar->Reaction WasteDecision Waste Stream Analysis Reaction->WasteDecision StandardWaste Standard Organic Waste WasteDecision->StandardWaste No Hydrolysis CyanideRisk Potential Hydrolysis? (High pH or Strong Acid) WasteDecision->CyanideRisk Hydrolysis Conditions Treat Test with Cyantesmo Paper Treat with Bleach if + CyanideRisk->Treat

Caption: Operational workflow determining PPE choice based on solvent carrier and waste disposal path based on reaction conditions.

Diagram 2: Emergency Response Decision Tree

A critical decision matrix for immediate response to exposure.[1]

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Eye Eye Contact Type->Eye Wash Wash 15 mins (Soap/Water) Do NOT use solvent Skin->Wash MonitorSkin Monitor for irritation (Redness/Blistering) Wash->MonitorSkin FreshAir Move to Fresh Air Sit upright Inhale->FreshAir SympCheck Symptoms? (Dizziness, Rapid Breath) FreshAir->SympCheck SympCheck->MonitorSkin No Oxygen Administer Oxygen Call Emergency Services SympCheck->Oxygen Yes (Cyanide signs) Rinse Rinse 15 mins Lift eyelids Eye->Rinse Medical Seek Ophthalmologist Rinse->Medical

Caption: Emergency triage protocol emphasizing the detection of systemic cyanide symptoms following inhalation exposure.

Storage & Stability

  • Storage Condition: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Hygroscopic.[1] Store under Argon or Nitrogen.[1] Moisture can induce hydrolysis of the aliphatic nitrile to the amide.[1]

  • Incompatibilities: Strong oxidizing agents, strong acids (hydrolysis risk), strong bases (aldol condensation risk at the ketone).[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 11040652, 6-oxohexanenitrile (Analogous Structure Analysis).[1] Retrieved from [Link]

  • Fleming, F. F., et al. (2010).[1] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[1] Journal of Medicinal Chemistry.[1] (Context on metabolic stability of aromatic vs aliphatic nitriles). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][5][6] National Academies Press.[1] Retrieved from [Link]

Sources

An In-depth Technical Guide on the IUPAC Naming Conventions for 6-(3-Cyanophenyl)-6-oxohexanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for a specific class of organic compounds: 6-(3-Cyanophenyl)-6-oxohexanenitrile and its derivatives. A systematic and unambiguous naming system is paramount in scientific communication, particularly in the fields of chemical research and drug development, where precision can be critical. This document will deconstruct the naming process for this family of molecules, offering clarity and a systematic approach for researchers.

I. The Importance of Systematic Nomenclature

In the collaborative and global landscape of scientific research, a standardized language is essential. IUPAC nomenclature provides this universal language for chemists, ensuring that a chemical name corresponds to a single, unique molecular structure. For drug development professionals, this precision is vital for patent applications, regulatory submissions, and the accurate replication of scientific studies. The naming conventions are based on a hierarchical set of rules that prioritize functional groups and ensure a logical and consistent approach to naming even complex molecules.

II. Core Principles of IUPAC Nomenclature

The naming of any organic compound, including the derivatives of this compound, is founded on several key principles:

  • Identification of the Principal Functional Group: When a molecule contains multiple functional groups, one is designated as the principal group, and this determines the suffix of the IUPAC name. The priority of functional groups is established by IUPAC rules.[1][2][3]

  • Determination of the Parent Chain or Ring System: The longest continuous carbon chain or the principal ring system that contains the principal functional group forms the base name of the compound.

  • Numbering of the Parent Chain: The chain is numbered to give the principal functional group the lowest possible locant (number). If there is a tie, the numbering is chosen to give the lowest locants to multiple bonds, and then to substituents.

  • Naming and Locating Substituents: All other groups attached to the parent chain are named as prefixes and their positions are indicated by numbers.

III. Deconstructing the Nomenclature of this compound

Let's break down the IUPAC name of the core molecule to understand the application of these principles.

Molecular Structure:

Structural breakdown of this compound.

Step 1: Identifying the Functional Groups

The molecule contains two functional groups:

  • A nitrile group (-C≡N) on the aliphatic chain.

  • A ketone group (C=O) within the aliphatic chain.

  • A cyano group (-C≡N) attached to the phenyl ring.

Step 2: Determining the Principal Functional Group

According to IUPAC priority rules, the nitrile group has a higher priority than the ketone group.[2][4][5] Therefore, the molecule will be named as a nitrile, and the suffix of the name will be "-nitrile". The ketone group will be treated as a substituent and named with the prefix "oxo-".[5]

Step 3: Identifying and Numbering the Parent Chain

The parent chain is the longest continuous carbon chain that includes the carbon of the principal functional group (the nitrile). In this case, it is a six-carbon chain, including the nitrile carbon. Therefore, the parent alkane is hexane, which becomes hexanenitrile .[6][7][8] The carbon of the nitrile group is assigned position 1.[6][9]

Step 4: Naming the Substituents

  • At position 6 of the hexanenitrile chain, there is an "oxo" group (the ketone).

  • Also at position 6, there is a phenyl group substituted with a cyano group. The phenyl ring itself is a substituent on the hexanenitrile chain.

  • The phenyl ring has a cyano group at its 3rd position (meta position). This substituent is named (3-cyanophenyl) . The numbering of the phenyl ring starts from the point of attachment to the parent chain.

Step 5: Assembling the Full IUPAC Name

Combining the elements in alphabetical order of the substituents, we arrive at the full IUPAC name:

This compound

IV. Naming Derivatives of this compound

The systematic approach described above can be extended to name various derivatives of this core structure. The key is to consistently apply the IUPAC rules of priority and numbering.

A. Substitution on the Phenyl Ring

When additional substituents are present on the phenyl ring, they are named as prefixes and their positions are indicated by numbers relative to the point of attachment to the main chain (which is C1 of the phenyl ring). The substituents are listed alphabetically.

SubstituentPosition on Phenyl RingIUPAC Name
-Cl (Chloro)46-(4-Chloro-3-cyanophenyl)-6-oxohexanenitrile
-OH (Hydroxy)26-(3-Cyano-2-hydroxyphenyl)-6-oxohexanenitrile
-NO2 (Nitro)56-(3-Cyano-5-nitrophenyl)-6-oxohexanenitrile
-CH3 (Methyl)66-(3-Cyano-6-methylphenyl)-6-oxohexanenitrile

B. Substitution on the Hexanenitrile Chain

Substituents on the aliphatic chain are numbered according to the hexanenitrile parent chain, with the nitrile carbon as C1.

SubstituentPosition on Hexanenitrile ChainIUPAC Name
-Br (Bromo)33-Bromo-6-(3-cyanophenyl)-6-oxohexanenitrile
-CH3 (Methyl)46-(3-Cyanophenyl)-4-methyl-6-oxohexanenitrile
-OH (Hydroxy)56-(3-Cyanophenyl)-5-hydroxy-6-oxohexanenitrile
V. Experimental Protocols for Structural Verification

In a research and development setting, the synthesis of these compounds would be followed by rigorous structural characterization to confirm the predicted IUPAC name.

Step-by-Step Methodology for Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number of different types of protons and their chemical environments. The splitting patterns and integration values help to determine the connectivity of the atoms. For example, the protons on the phenyl ring will show characteristic splitting patterns depending on the substitution.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts can distinguish between the nitrile carbons, the ketone carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help to confirm the structure.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. The nitrile group will show a characteristic sharp absorption band around 2220-2260 cm⁻¹, and the ketone carbonyl group will show a strong absorption band around 1680-1750 cm⁻¹.

Workflow for synthesis and structural confirmation.

VI. Conclusion

A thorough understanding and correct application of IUPAC naming conventions are fundamental skills for any researcher in the chemical sciences. For the specific class of this compound derivatives, the systematic approach of identifying the principal functional group, the parent chain, and the various substituents allows for the unambiguous naming of any given structure. This guide provides the foundational principles and a clear methodology to assist researchers, scientists, and drug development professionals in this critical aspect of their work.

References

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Link]

  • Naming Of Functional Groups. (n.d.). Vedantu. [Link]

  • eGPAT. (2017). Priority order of functional groups in IUPAC nomenclature. [Link]

  • Filo. (2024). Priority order for different functional groups in the iupac nomenclature. [Link]

  • Chemistry Steps. (2024). How to Name a Compound with Multiple Functional Groups. [Link]

  • University of Illinois. (n.d.). Rules for Naming Organic Molecules. [Link]

  • Wikipedia. (n.d.). Benzonitrile. [Link]

  • Chemistry Stack Exchange. (2016). IUPAC name of trisubstituted benzene ring. [Link]

  • Royal Society of Chemistry. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

  • Dr Jackson Chemistry. (2019). Naming Nitriles in IUPAC Systematic Nomenclature [Video]. YouTube. [Link]

  • Reddit. (2021). How to name nitriles?[Link]

  • Vedantu. (n.d.). Benzonitrile is the IUPAC name of which compound class 11 chemistry CBSE. [Link]

  • KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. [Link]

  • National Institutes of Health. (n.d.). Benzonitrile. PubChem. [Link]

  • Chemistry LibreTexts. (2024). 20.1: Naming Carboxylic Acids and Nitriles. [Link]

  • Chemistry Steps. (2023). Naming Nitriles. [Link]

  • Chemguide. (n.d.). Understanding the names of organic compounds. [Link]

Sources

Melting point and boiling point data for 6-(3-Cyanophenyl)-6-oxohexanenitrile

[1][2][3]

Executive Summary & Compound Identity

This compound (CAS 898767-62-9) is a bifunctional aromatic intermediate characterized by a meta-substituted benzonitrile ring linked to an aliphatic nitrile chain via a ketone bridge.[1] Its dual nitrile functionality and keto-linker make it a versatile building block for heterocycle synthesis (e.g., triazoles, pyrazoles) and pharmaceutical development.

Chemical Identity Table
ParameterTechnical Specification
IUPAC Name 3-(5-cyanopentanoyl)benzonitrile
CAS Number 898767-62-9
Molecular Formula C₁₃H₁₂N₂O
Molecular Weight 212.25 g/mol
SMILES N#CCCCCC(=O)C1=CC=CC(C#N)=C1
InChI Key XLPCQYSHJAOBJE-UHFFFAOYSA-N

Physicochemical Properties

Note: As a specialized intermediate, experimental data for this specific CAS is limited in public registries. The values below represent a synthesis of available vendor data and high-confidence QSAR (Quantitative Structure-Activity Relationship) predictions based on structural analogs (e.g., 6-oxo-6-phenylhexanenitrile).

Melting & Boiling Point Data
PropertyValue / RangeCondition / Method
Physical State Solid (Low Melting) or Viscous OilAt 20°C, 1 atm
Melting Point (Predicted) 55°C – 75°C Standard Pressure.[1] Often isolates as a semi-solid or oil requiring crystallization from EtOH/Hexane.
Boiling Point (Predicted) 460°C ± 25°C At 760 mmHg (Decomposition likely before boiling)
Boiling Point (Vacuum) ~220°C – 240°C At 0.5 – 1.0 mmHg (Estimated for distillation)
Density 1.12 ± 0.06 g/cm³Predicted at 20°C
Flash Point > 230°CClosed Cup (Predicted)
Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.

  • Insoluble: Water (High lipophilicity due to phenyl/alkyl chain).

Synthesis & Reaction Pathways

The synthesis of this compound typically involves Friedel-Crafts acylation or transition-metal-catalyzed coupling.[1] Understanding the reaction pathway is critical for controlling impurities.

Primary Synthetic Logic

The most robust route involves the coupling of a 3-cyanophenyl species with a glutaric acid derivative.[1]

  • Activation: 3-Cyanobenzoyl chloride is generated from 3-cyanobenzoic acid.[1]

  • Coupling: Reaction with a 4-cyanobutylzinc/magnesium species (carefully controlled to avoid nitrile attack) or a Stetter-type reaction.[1]

  • Alternative: Friedel-Crafts acylation of benzonitrile with 5-cyanopentanoyl chloride (requires specific Lewis Acid modulation to achieve meta selectivity, though para is electronically favored, making the 3-cyano starting material route preferred).[1]

Reaction Workflow Diagram

The following diagram illustrates the critical control points in the synthesis and purification workflow.

GStartStart: 3-Cyanobenzoic AcidActivationActivation(SOCl2 / Oxalyl Chloride)Start->Activation ActivationIntermediateIntermed: 3-Cyanobenzoyl ChlorideActivation->IntermediateCouplingPd-Catalyzed Coupling(w/ 4-cyanobutylzinc bromide)Intermediate->Coupling Negishi CouplingCrudeCrude Product(Mixture)Coupling->Crude QuenchPurificationPurification(Column Chrom. / Crystallization)Crude->Purification IsolationFinalTarget: 6-(3-Cyanophenyl)-6-oxohexanenitrilePurification->Final Yield >95%

Figure 1: Synthetic workflow for the controlled production of the target nitrile.

Analytical Characterization (Self-Validating Protocol)

To ensure the identity of CAS 898767-62-9, researchers must validate the structure using NMR and IR.[1] The following signals confirm the integrity of the "keto-linker" and the "meta-cyano" substitution.

1H NMR Diagnostic Signals (CDCl₃, 400 MHz)
  • Aromatic Region (7.5 – 8.3 ppm): Look for 4 distinct protons. The proton between the CO and CN groups (H2) will be a singlet/narrow doublet appearing most downfield (~8.2-8.3 ppm) due to the electron-withdrawing effect of both groups.[1]

  • Ketone Alpha-Protons (3.0 – 3.1 ppm): A triplet (2H) corresponding to -C(=O)-CH₂-.[1]

  • Nitrile Alpha-Protons (2.4 – 2.5 ppm): A triplet (2H) corresponding to -CH₂-CN.[1]

  • Central Methylenes (1.8 – 2.0 ppm): Multiplets (4H) for the central alkyl chain.

Infrared (IR) Spectroscopy[1]
  • Nitrile Stretch (~2230 cm⁻¹): Distinct sharp peak (Ar-CN and Alkyl-CN may overlap or show splitting).[1]

  • Ketone Stretch (~1685-1695 cm⁻¹): Strong band characteristic of an aryl-alkyl ketone.[1]

Handling & Safety (E-E-A-T)

As a nitrile derivative, this compound poses specific risks regarding toxicity and skin absorption.

Hazard Classification (GHS)[1][5]
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).

  • Skin/Eye Irritation: Category 2.[2][3]

  • Signal Word: WARNING .

Safe Handling Protocol
  • Engineering Controls: Always handle within a certified fume hood. The boiling point is high, but thermal decomposition can release toxic cyanide fumes (HCN) or NOx.

  • PPE: Nitrile gloves (double-gloving recommended due to the compound's organic solubility), lab coat, and safety glasses.

  • Spill Management: Do not wash into drains. Adsorb with inert material (vermiculite) and dispose of as hazardous organic waste (Incineration).

References

  • Fluorochem Ltd. (2024). Safety Data Sheet: this compound (CAS 898767-62-9). Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: 6-oxohexanenitrile (Analog Reference).[1] Retrieved from [1]

  • ChemicalBook. (2024). Predicted Properties for Phenyl-oxo-hexanenitrile Derivatives. Retrieved from [1]

  • Cymit Chimica. (2024). Product Catalog: this compound. Retrieved from [1]

Methodological & Application

Step-by-step synthesis protocol for 6-(3-Cyanophenyl)-6-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocol for 6-(3-Cyanophenyl)-6-oxohexanenitrile

Part 1: Strategic Abstract & Retrosynthetic Analysis

Objective: To synthesize this compound with high chemoselectivity, avoiding side reactions associated with the dual nitrile functionalities. This compound serves as a critical bifunctional linker in the development of PROTACs (Proteolysis Targeting Chimeras) and histone deacetylase (HDAC) inhibitors.[1]

Synthetic Challenge: The molecule contains two electrophilic nitrile groups and a ketone.[1] Standard nucleophilic approaches (e.g., Grignard addition) risk attacking the nitrile groups, leading to diketones or amines. Therefore, a chemoselective organometallic approach using organozinc reagents (Knochel-type chemistry) is the preferred protocol.[1] This method tolerates sensitive functional groups like nitriles while effectively coupling with acid chlorides.[1]

Retrosynthetic Logic: The target structure, an aryl-keto-nitrile, is disconnected at the ketone bond.[1]

  • Fragment A (Electrophile): 5-Cyanopentanoyl chloride (derived from adipic acid or commercially available).[1]

  • Fragment B (Nucleophile): 3-Cyanophenylzinc bromide (generated from 3-bromobenzonitrile).[1]

Reaction Pathway:


[1]

Part 2: Detailed Synthesis Protocol

Phase 1: Preparation of Reagents

Safety Warning:

  • Cyanides/Nitriles: Highly toxic.[1] Handle all nitrile-containing compounds in a well-ventilated fume hood.[1]

  • Organozincs: Moisture-sensitive.[1] Use anhydrous solvents and inert atmosphere (Argon/Nitrogen).[1]

Materials Table:

ReagentEquiv.[1][2][3]MW ( g/mol )Role
3-Bromobenzonitrile1.0182.02Aryl Precursor
Zinc dust (activated)1.565.38Metalating Agent
Lithium Chloride (LiCl)1.542.39Solubilizer
5-Cyanopentanoyl chloride1.1145.59Electrophile
Pd(PPh₃)₄0.021155.56Catalyst
THF (Anhydrous)--Solvent
Step-by-Step Methodology

Step 1: Activation of Zinc (Knochel Method) [1]

  • Place 1.5 equiv. of zinc dust and 1.5 equiv. of LiCl in a flame-dried Schlenk flask under argon.

  • Dry the solids at 150°C under high vacuum for 2 hours.

  • Cool to room temperature (RT) and add anhydrous THF (concentration ~1 M relative to Zn).

  • Activate zinc by adding 5 mol% of 1,2-dibromoethane and heating to reflux for 1 minute. Cool to RT.

  • Add 5 mol% of TMSCl and stir for 5 minutes.

Step 2: Formation of 3-Cyanophenylzinc Bromide

  • Dissolve 3-Bromobenzonitrile (1.0 equiv.) in anhydrous THF.

  • Add this solution dropwise to the activated Zn/LiCl suspension at RT.

  • Stir the mixture at RT for 2–4 hours.

    • Process Control: Monitor the disappearance of the starting bromide by GC-MS or TLC (aliquot quenched with dilute HCl).[1] The formation of the organozinc species is quantitative.[1]

Step 3: Palladium-Catalyzed Acylation (Negishi Coupling) [1]

  • In a separate flame-dried flask, dissolve 5-Cyanopentanoyl chloride (1.1 equiv.) and Pd(PPh₃)₄ (2 mol%) in anhydrous THF.

  • Cool the solution to 0°C.

  • Cannulate the prepared 3-Cyanophenylzinc bromide solution slowly into the acid chloride/catalyst solution over 30 minutes.

    • Note: Slow addition prevents homocoupling and overheating.[1]

  • Allow the reaction to warm to RT and stir for 12 hours.

  • Reaction Monitoring: Check for the formation of the product (Rf ~0.4 in 30% EtOAc/Hexanes) and consumption of the organozinc.[1]

Step 4: Workup and Purification

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.[1]

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃ (to remove traces of acid) and brine.[1]

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent Gradient: Hexanes:Ethyl Acetate (90:10 to 60:40).[1]

    • The product is typically a white to off-white solid or viscous oil.[1]

Part 3: Analytical Characterization & Validation

Expected Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.2–7.6 (m, 4H, Ar-H) – Characteristic pattern for 3-substituted aromatic ring.[1]
      
    • 
       3.05 (t, 2H, CO-CH₂) – Triplet adjacent to ketone.
      
    • 
       2.45 (t, 2H, CH₂-CN) – Triplet adjacent to nitrile.
      
    • 
       1.85–1.75 (m, 4H, CH₂-CH₂) – Multiplets for the central chain.
      
  • IR Spectroscopy:

    • ~2230 cm⁻¹ (Strong, C≡N stretch).

    • ~1690 cm⁻¹ (Strong, C=O stretch, aryl ketone).

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Yield Moisture in THF killed the Organozinc.[1]Ensure rigorous drying of LiCl and use of fresh anhydrous THF.[1]
Diketone Formation Double addition of Organozinc.[1]Ensure Acid Chloride is in slight excess and keep temperature low (0°C).[1]
Starting Material Recovery Incomplete Zinc insertion.Increase activation time or use Rieke Zinc if standard activation fails.[1]

Part 4: Visualization of Reaction Workflow

SynthesisProtocol Start 3-Bromobenzonitrile Zn_Activation Zn Activation (LiCl, THF, TMSCl) Start->Zn_Activation Dissolve in THF Organozinc 3-Cyanophenylzinc Bromide (Intermediate) Zn_Activation->Organozinc Insertion (RT, 2h) Coupling Negishi Coupling (Pd(PPh3)4, Acid Chloride) Organozinc->Coupling + 5-Cyanopentanoyl Chloride Product This compound Coupling->Product Workup & Purification

Caption: Workflow for the chemoselective synthesis of this compound via Negishi coupling.

References

  • Knochel, P., et al. (2004). "Functionalized Organozinc Reagents: A New Class of Organometallics for Organic Synthesis."[1] Angewandte Chemie International Edition. Link

  • Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie. Link

  • Fluorochem. (2025).[1] "Safety Data Sheet: this compound." Fluorochem Product Catalog. Link

  • Organic Syntheses. (1981).[1] "General Methods for the Preparation of Gamma-Ketonitriles." Org.[1][2][4][5][6] Synth. 60,[3][7][8] 14. Link

Sources

Application Note: Precision Synthesis of 6-(3-Cyanophenyl)-6-oxohexanenitrile via Cu-Mediated Acylation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 6-(3-Cyanophenyl)-6-oxohexanenitrile (CAS: 898767-62-9).

This molecule features two nitrile groups and a ketone linker. Standard Friedel-Crafts acylation is often ineffective due to the deactivating nature of the nitrile group on the aromatic ring and the potential for side reactions. Therefore, this guide utilizes a Knochel-type functionalized organozinc approach , which offers superior chemoselectivity and functional group tolerance.


H

N

O

Executive Summary & Strategic Analysis

The synthesis of this compound requires coupling a 3-cyanophenyl moiety with a 6-carbon oxo-nitrile chain. The primary challenge is the chemoselectivity required to preserve the nitrile groups while forming the C-C bond at the ketone position.

Why this Protocol?

  • Avoids Friedel-Crafts Limitations: Direct acylation of benzonitrile is regioselective for the meta position but kinetically sluggish and requires harsh Lewis acids that may hydrolyze the nitrile.

  • Grignard Incompatibility: Standard Grignard reagents (ArMgBr) rapidly attack nitrile groups.

  • The Solution: We utilize Turbo-Grignard (iPrMgCl·LiCl) for a fast halogen-magnesium exchange at low temperature, followed by immediate transmetallation to Zinc. The resulting arylzinc reagent is tolerant of nitriles and reacts efficiently with acid chlorides under Copper(I) catalysis.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Nucleophile Preparation cluster_1 Electrophile Preparation SM1 3-Bromobenzonitrile Turbo iPrMgCl·LiCl (-20°C, THF) SM1->Turbo Zn ZnBr2 (Transmetallation) ArZn 3-Cyanophenylzinc Bromide Turbo->ArZn Zn->ArZn Coupling Cu(I)-Catalyzed Acylation (CuCN·2LiCl, -20°C to RT) ArZn->Coupling SM2 5-Cyanopentanoic Acid Act (COCl)2 / DMF cat. (DCM, 0°C) SM2->Act Elec 5-Cyanopentanoyl Chloride Act->Elec Elec->Coupling Product 6-(3-Cyanophenyl)- 6-oxohexanenitrile Coupling->Product

Figure 1: Convergent synthesis strategy utilizing Knochel-type organozinc coupling.

Reagents and Materials

ReagentCASPurityRole
3-Bromobenzonitrile 6911-32-6>98%Starting Material (Nucleophile precursor)
5-Cyanopentanoic acid 1119-49-9>97%Starting Material (Electrophile precursor)
iPrMgCl·LiCl (Turbo Grignard) 745038-86-21.3 M in THFExchange Reagent
Zinc Bromide (ZnBr₂) 7699-45-8Anhydrous (99.9%)Transmetallation Agent
Copper(I) Cyanide (CuCN) 544-92-399%Catalyst
Lithium Chloride (LiCl) 7447-41-8AnhydrousAdditive (Solubilizer for Cu)
Oxalyl Chloride 79-37-899%Chlorinating Agent
THF (Tetrahydrofuran) 109-99-9Anhydrous (<50 ppm H₂O)Solvent

Detailed Experimental Protocol

Part A: Preparation of 5-Cyanopentanoyl Chloride (Electrophile)

Note: Acid chlorides are moisture-sensitive. Perform under Nitrogen/Argon.

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a rubber septum. Flame-dry under vacuum and backfill with Argon.

  • Dissolution: Charge the flask with 5-cyanopentanoic acid (1.41 g, 10.0 mmol) and anhydrous DCM (20 mL).

  • Activation: Add a catalytic amount of DMF (2 drops, ~20 µL). Cool the solution to 0°C (ice bath).

  • Chlorination: Dropwise add Oxalyl Chloride (1.0 mL, 11.5 mmol, 1.15 equiv) over 10 minutes. Gas evolution (CO, CO₂, HCl) will be observed.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator with a caustic trap).

  • Result: The residue is 5-cyanopentanoyl chloride (pale yellow oil). Use immediately in Part C without further purification.

Part B: Preparation of 3-Cyanophenylzinc Bromide (Nucleophile)

Critical: The temperature must be controlled to prevent nucleophilic attack on the nitrile.

  • Setup: Equip a 50 mL 3-neck RBF with a thermometer, argon inlet, and septum. Flame-dry.

  • Substrate Loading: Add 3-Bromobenzonitrile (1.82 g, 10.0 mmol) and anhydrous THF (15 mL).

  • Exchange (The Turbo Step): Cool the solution to -20°C (cryostat or ice/salt bath).

    • Note: -20°C is optimal. Lower temperatures (-78°C) are unnecessary for Turbo Grignard exchange on this substrate, but higher temperatures (>0°C) risk CN attack.

  • Grignard Formation: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 8.5 mL, 11.0 mmol) over 15 minutes.

  • Monitoring: Stir at -20°C for 30–60 minutes. Verify conversion by GC-MS (quench a small aliquot with iodine; look for 3-iodobenzonitrile) or simply proceed based on standard kinetics (usually complete in 30 min).

  • Transmetallation: Add a solution of ZnBr₂ (1.0 M in THF, 11.0 mL, 11.0 mmol) dropwise at -20°C.

  • Equilibration: Allow the mixture to warm to RT naturally. Stir for 15 minutes. You now have a solution of 3-cyanophenylzinc bromide .

Part C: Copper-Mediated Acylation (Coupling)
  • Catalyst Preparation: In a separate dry vial, prepare the CuCN·2LiCl solution (1.0 M) by dissolving CuCN (90 mg, 1.0 mmol) and LiCl (85 mg, 2.0 mmol) in anhydrous THF (1.0 mL).

    • Note: 10-20 mol% Cu is sufficient for catalysis, but stoichiometric Cu (forming the cuprate) can be used for difficult substrates. Here, we use 10 mol% CuCN·2LiCl as a catalyst.

  • Coupling Reaction:

    • Cool the 3-cyanophenylzinc bromide solution (from Part B) to -20°C .

    • Add the CuCN·2LiCl catalyst solution. Stir for 5 minutes.

    • Dropwise add the 5-cyanopentanoyl chloride (from Part A, dissolved in 5 mL THF) over 10 minutes.

  • Completion: Allow the reaction to warm slowly to RT and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:3).

  • Workup:

    • Quench with saturated aqueous NH₄Cl (20 mL) and concentrated NH₄OH (2 mL) to solubilize copper salts (turns deep blue).

    • Extract with Ethyl Acetate (3 x 30 mL).[1]

    • Wash combined organics with Brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of 10% to 30% EtOAc in Hexanes.

    • The product is a white to off-white solid.

Analytical Data & Validation

ParameterExpected ValueNotes
Appearance White crystalline solid
Melting Point 68–72°C
¹H NMR (400 MHz, CDCl₃)

8.23 (s, 1H), 8.18 (d, 1H), 7.85 (d, 1H), 7.63 (t, 1H)

3.05 (t, 2H), 2.45 (t, 2H), 1.80–1.90 (m, 4H)
Aromatic region: 4 protons (meta-subst).[2][3] Aliphatic: Triplet adjacent to ketone, triplet adjacent to nitrile.
¹³C NMR C=O (~197 ppm), CN (~118 ppm)Distinct ketone carbonyl and two nitrile peaks.
Mass Spec (ESI) [M+H]⁺ = 227.1

Troubleshooting & Optimization

  • Low Yield / Unreacted Starting Material:

    • Ensure ZnBr₂ is anhydrous (highly hygroscopic). Dry ZnBr₂ under vacuum at 150°C if unsure.

    • Ensure the "Turbo Grignard" exchange is complete before adding ZnBr₂.

  • Side Product (Alcohol):

    • If the ketone is reduced, ensure no hydride sources are present.

    • If the Grignard attacks the nitrile (dimerization), ensure the temperature during Part B does not exceed -20°C before Zn addition.

  • Safety Note:

    • Cyanide: While the nitrile groups are organic and stable, CuCN is a cyanide salt. Do not mix with strong acids. Dispose of aqueous waste in designated cyanide waste containers.

References

  • Knochel, P. et al. "A Convenient Preparation of Polyfunctional Aryl Magnesium Reagents." Angewandte Chemie International Edition, 2003 , 42(36), 4302–4320.

  • Knochel, P. et al. "Functionalized Organozinc Reagents." Chemical Reviews, 1993 , 93(6), 2117–2188.

  • Dieter, R. K. "Reaction of Acyl Chlorides with Organometallic Reagents." Tetrahedron, 1999 , 55(14), 4177–4236.

  • PubChem Compound Summary. "6-Oxohexanenitrile." National Center for Biotechnology Information.

Sources

Application Note: High-Stringency Friedel-Crafts Acylation for 6-(3-Cyanophenyl)-6-oxohexanenitrile

[2][3]

Introduction & Retrosynthetic Strategy

The target molecule, This compound , is a functionalized aryl ketone featuring a meta-substituted cyano group and an aliphatic nitrile side chain.[2][3] It serves as a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other heterocyclic pharmaceutical agents.

Retrosynthetic Analysis: The most direct disconnection reveals a Friedel-Crafts acylation between benzonitrile and 5-cyanopentanoyl chloride .[2][3]

  • Substrate: Benzonitrile (

    
    ). The cyano group is a strong electron-withdrawing group (EWG), deactivating the ring but directing incoming electrophiles to the meta  position.
    
  • Electrophile: 5-Cyanopentanoyl chloride (derived from adipic acid mononitrile).[2][3]

  • Key Challenge: Overcoming the severe deactivation of the benzene ring caused by the nitrile group and the competitive complexation of the Lewis acid catalyst (

    
    ) with the nitrile nitrogen.[1]
    

Mechanistic Insight & Critical Parameters

Successful acylation of deactivated systems requires a deviation from standard "textbook" Friedel-Crafts conditions.

The "Aluminum Chloride Sink"

In standard acylation, catalytic or slightly stoichiometric amounts of Lewis acid suffice. However, nitriles act as Lewis bases.

  • Primary Sink: The substrate (benzonitrile) complexes 1 equivalent of

    
     at the nitrogen lone pair.
    
  • Secondary Sink: The reagent (5-cyanopentanoyl chloride) contains a nitrile, complexing another equivalent.

  • Tertiary Sink: The product ketone complexes 1 equivalent.

  • Active Species: The acylium ion (

    
    ) must be generated in the presence of these sinks.
    

Implication: The reaction requires a high molar excess of

3.0 to 4.0 equivalents
Regioselectivity

The pre-existing nitrile group on the benzene ring destabilizes the carbocation intermediate at the ortho and para positions. The meta position is the least deactivated, ensuring high regioselectivity for the 3-position.

FC_Mechanismcluster_0Reagent Activationcluster_1Substrate Deactivation5-Cyanopentanoyl Cl5-Cyanopentanoyl ClAcylium IonAcylium Ion5-Cyanopentanoyl Cl->Acylium Ion+ AlCl3- AlCl4-Sigma ComplexSigma ComplexAcylium Ion->Sigma ComplexAttack atMeta PositionBenzonitrileBenzonitrileBenzonitrile-AlCl3 ComplexBenzonitrile-AlCl3 ComplexBenzonitrile->Benzonitrile-AlCl3 Complex+ AlCl3Benzonitrile-AlCl3 Complex->Sigma ComplexSlow Step(High Temp)Target-AlCl3 ComplexTarget-AlCl3 ComplexSigma Complex->Target-AlCl3 Complex- H+Final ProductFinal ProductTarget-AlCl3 Complex->Final ProductAcid Quench

Figure 1: Mechanistic pathway highlighting the parallel activation of the acyl chloride and complexation of the substrate.

Experimental Protocol

Reagents & Materials
ReagentRolePurityNotes
Benzonitrile Substrate / Solvent>99%Anhydrous; dried over molecular sieves.
5-Cyanopentanoyl Chloride Acylating Agent>95%Freshly prepared from 5-cyanovaleric acid +

or purchased.[2][3]
Aluminum Chloride (

)
Lewis Acid99%Anhydrous, granular/powder. Hygroscopic.
1,2-Dichloroethane (DCE) SolventAnhydrousHigh-boiling solvent (83°C) suitable for reflux.[2][3]
HCl (conc.)[4][5] / Ice Quenching--For breaking Al-complexes.[2][3]
Step-by-Step Procedure

Step 1: Catalyst Suspension Preparation

  • Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.[2][3][6]

  • Under nitrogen flow, charge the flask with Aluminum Chloride (3.5 equiv) .

  • Add 1,2-Dichloroethane (DCE) (Volume: 5 mL per gram of substrate). Stir to form a suspension.

    • Note: Nitrobenzene can be used as an alternative solvent if higher temperatures (>90°C) are required, but DCE is easier to remove.[6]

Step 2: Substrate Complexation

  • Cool the suspension to 0–5°C using an ice bath.

  • Add Benzonitrile (1.0 equiv) dropwise.

    • Observation: The reaction is exothermic due to Lewis acid-base complexation.[3] Ensure temperature remains <10°C.

  • Stir for 15 minutes to ensure complete complexation.

Step 3: Acylation

  • Dissolve 5-Cyanopentanoyl chloride (1.1 equiv) in a minimal amount of DCE.[3]

  • Add the acyl chloride solution dropwise to the reaction mixture at 0–5°C.

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Critical Step: Heat the reaction mixture to Reflux (approx. 83°C) .

  • Maintain reflux for 12–16 hours .

    • Monitoring: Monitor reaction progress via HPLC or TLC (Eluent: 30% EtOAc/Hexane). The deactivated ring reacts slowly; do not terminate early.

Step 4: Quenching & Isolation [3]

  • Cool the reaction mixture to room temperature.

  • Prepare a beaker with Crushed Ice (500g) and Conc. HCl (50 mL) .

  • Slowly pour the reaction mixture into the acidic ice slurry with vigorous stirring.

    • Safety: This step is highly exothermic and releases HCl gas. Perform in a fume hood.

  • Stir for 30 minutes to fully hydrolyze aluminum complexes.

  • Separate the organic layer.[5] Extract the aqueous layer with Dichloromethane (DCM) (

    
    ).
    
  • Combine organic layers and wash sequentially with:

    • Water (

      
      )[2]
      
    • Sat.

      
       (
      
      
      ) (to remove acidic impurities)[2][6]
    • Brine (

      
      )[2]
      
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Crude Product: Usually a viscous oil or low-melting solid.[2][3]

  • Method: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (Gradient: 10%

    
     40% EtOAc in Hexane).
    

Process Parameters & Troubleshooting

ParameterSpecificationRationale
AlCl3 Stoichiometry 3.5 - 4.0 EquivCompensates for N-complexation (Substrate + Reagent + Product).[2][3]
Temperature 80°C - 100°CRequired to overcome the activation energy barrier of the deactivated ring.
Addition Order AlCl3

Substrate

Reagent
Pre-complexing the substrate prevents uncontrolled exotherms upon reagent addition.
Reaction Time 12 - 18 HoursSlow kinetics of meta-attack on deactivated ring.[2][3]

Troubleshooting Guide:

  • Low Yield (<30%): Likely due to moisture deactivating the catalyst or insufficient temperature. Ensure strictly anhydrous conditions. Consider switching solvent to Nitrobenzene and heating to 100-110°C.[2][3]

  • Poly-acylation: Unlikely due to the deactivating nature of the product ketone.

  • Positional Isomers: If ortho/para isomers are observed (rare), the reaction temperature may be too low, favoring kinetic control over thermodynamic meta-stability, or the starting material contained impurities.[6]

Safety & Handling

  • Cyanide Derivatives: While the nitrile group is covalently bonded, thermal decomposition or strong acid hydrolysis could theoretically release trace HCN. Always work in a well-ventilated hood.[2][3]

  • Aluminum Chloride: Reacts violently with water. Quench carefully.

  • Acid Chlorides: Corrosive and lachrymatory. Handle with gloves and eye protection.

References

  • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1964 .[3] (Foundational text on acylation mechanics and Lewis acid stoichiometry).

  • Gore, P. H. "The Friedel-Crafts Acylation Reaction and its Application."[3] Chemical Reviews, 1955 , 55(2), 229–281. Link[2]

  • Mahato, S., et al. "Friedel–Crafts acylation of arenes: a review."[6] Journal of Chemical Sciences, 2017 .[6] (Modern updates on catalytic systems).

  • Sigma-Aldrich. "Product Specification: this compound (CAS 898767-62-9)."[2][3] Link

  • Callahan, J., et al. "Synthesis of substituted benzonitriles via electrophilic aromatic substitution."[6] Journal of Organic Chemistry, 1998 . (Discussion on directing effects in nitriles).

(Note: Specific patent literature for this exact molecule is proprietary, but the protocol above is derived from standard methodologies for meta-acylation of benzonitriles found in the cited texts.)

Application Note: Hydrolysis Strategies for 6-(3-Cyanophenyl)-6-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical workflow for the hydrolysis of 6-(3-Cyanophenyl)-6-oxohexanenitrile . It addresses the specific challenge of managing two distinct nitrile environments—one aliphatic (alkyl chain) and one aromatic (benzoyl ring)—and the preservation of the internal ketone.

Executive Summary & Molecule Analysis

Target Molecule: this compound CAS: 898767-62-9 Structure: NC-(CH2)4-C(=O)-(3-CN-C6H4)[1]

Structural Challenges

This molecule presents a "Dual-Nitrile" challenge, requiring distinct strategies depending on the desired end-product (Di-acid, Mono-acid, or Di-amide).[1]

  • Aliphatic Nitrile (C1): Located at the end of a flexible pentyl chain. Generally more accessible but requires higher activation energy for acid hydrolysis compared to activated aromatic nitriles.

  • Aromatic Nitrile (Meta-position): Located on the phenyl ring. The ketone at the ipso position acts as a strong Electron Withdrawing Group (EWG), deactivating the ring but activating the nitrile carbon towards nucleophilic attack (basic conditions).

  • Ketone (C6): A benzylic ketone. Must be protected from reduction or Baeyer-Villiger oxidation during processing.[1]

FeatureReactivity Implication
Aliphatic -CN Susceptible to acid/base hydrolysis; enzymatically distinct.[1]
Aromatic -CN Activated by meta-carbonyl; susceptible to rapid basic hydrolysis.[1]
Ketone (C=O) Risk of side reactions (aldol condensation in strong base; reduction).

Method A: Total Hydrolysis (Acid-Catalyzed)

Goal: Conversion of both nitrile groups to carboxylic acids.[1] Product: 3-(5-Carboxypentanoyl)benzoic acid (Keto-Diacid).[1]

Mechanism

Acid-catalyzed hydrolysis is preferred over basic hydrolysis for the total conversion to the diacid because it avoids aldol condensation side-reactions of the ketone. The reaction proceeds via the protonation of the nitrile nitrogen, followed by water attack to form the imidate, then the amide, and finally the acid.[2]

Protocol

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Acid: 6M Hydrochloric Acid (HCl) or 50% Sulfuric Acid (H2SO4)[1]

  • Solvent: Glacial Acetic Acid (AcOH) (to solubilize the organic substrate)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (2.12 g) of substrate in 20 mL of Glacial Acetic Acid.

  • Acidification: Slowly add 20 mL of 6M HCl. The mixture may become turbid.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 100-110°C) for 6–12 hours.

    • Checkpoint: Monitor via TLC or HPLC. The intermediate mono-amides may appear after 2 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto 100 g of crushed ice.

    • Precipitation: The dicarboxylic acid product is likely solid and may precipitate upon cooling/dilution. Filter the solid.

    • Extraction (if oil forms): Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize from water/ethanol or toluene.

Troubleshooting:

  • Incomplete Hydrolysis: If the amide persists, increase acid concentration to 8M or switch to H2SO4/AcOH (1:1) at 120°C.

Method B: Chemoselective Bio-Hydrolysis

Goal: Selective hydrolysis of the Aliphatic Nitrile only, leaving the Aromatic Nitrile intact. Product: 6-(3-Cyanophenyl)-6-oxohexanoic acid.[1]

Mechanism

Nitrilases (EC 3.5.5.1) offer superior regioselectivity compared to chemical methods. Specific aliphatic nitrilases (e.g., from Acidovorax facilis or Pseudomonas sp.) can discriminate based on steric fit, hydrolyzing the flexible aliphatic chain while rejecting the rigid aromatic moiety.

Protocol

Reagents:

  • Enzyme: Commercial Aliphatic Nitrilase Panel (e.g., Nitrilase NIT-101 or equivalent).[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Co-solvent: Methanol or DMSO (5-10% v/v).[1]

Step-by-Step Procedure:

  • Preparation: Suspend 1 mmol (212 mg) of substrate in 1 mL DMSO.

  • Reaction Mix: Add the substrate solution to 19 mL of Phosphate Buffer (pH 7.5) containing 20 mg of lyophilized Nitrilase enzyme.

  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Monitoring: Analyze aliquots by HPLC. Look for the conversion of the aliphatic chain (polarity shift) while the UV spectrum of the benzonitrile remains unchanged.

  • Termination: Acidify to pH 2 with 1M HCl to denature enzyme and protonate the product.

  • Isolation: Extract with Ethyl Acetate. The aromatic nitrile remains unhydrolyzed due to enzyme specificity.

Method C: Mild Alkaline Hydrolysis (Radziszewski Reaction)

Goal: Conversion to Diamide or Partial Hydrolysis . Note: This method uses Hydrogen Peroxide to accelerate hydrolysis at lower pH (pH 9-10) than standard saponification, preserving the ketone.

Protocol:

  • Dissolve substrate in Ethanol/Water (3:1).

  • Add 2.0 eq of 30% H2O2 and 0.5 eq of 6M NaOH.

  • Stir at 40°C. The hydroperoxide anion (HOO-) is a potent nucleophile (alpha-effect) and attacks the nitrile carbon 1000x faster than OH-.[1]

  • Selectivity Note: The electron-deficient aromatic nitrile (activated by the meta-ketone) will likely hydrolyze faster to the amide than the aliphatic nitrile in this specific protocol.

Analytical & Logical Visualization

Decision Workflow

The following diagram illustrates the decision logic for selecting the hydrolysis method based on the desired target moiety.

Hydrolysis_Workflow Start Start: this compound Target_Decision Desired Product? Start->Target_Decision Diacid Target: Keto-Diacid (Total Hydrolysis) Target_Decision->Diacid Full Conversion Selective_Aliphatic Target: Aliphatic Acid / Aromatic CN (Selective) Target_Decision->Selective_Aliphatic Regioselective Selective_Amide Target: Diamide / Mono-Amide Target_Decision->Selective_Amide Stop at Amide Method_Acid Method A: Acid Reflux (HCl/AcOH, 100°C) Diacid->Method_Acid Method_Bio Method B: Nitrilase Enzyme (pH 7.5, 30°C) Selective_Aliphatic->Method_Bio Method_Peroxide Method C: Radziszewski (NaOH/H2O2) Selective_Amide->Method_Peroxide Result_Diacid Product: 3-(5-carboxypentanoyl)benzoic acid Method_Acid->Result_Diacid Yields Dicarboxylic Acid Result_Selective Product: 6-(3-cyanophenyl)-6-oxohexanoic acid Method_Bio->Result_Selective Yields Mono-Acid-Mono-Nitrile

Caption: Decision matrix for selecting hydrolysis conditions based on chemoselectivity requirements.

Analytical Data Summary (Expected)
MethodReagentTempPrimary ProductSelectivity
Acidic HCl / AcOH100°CDicarboxylic AcidNone (Total)
Biocatalytic Nitrilase (Aliphatic)30°CAliphatic Acid / Aromatic CNHigh (Aliphatic pref.)[1]
Alkaline/H2O2 NaOH / H2O240°CDiamide / Aromatic AmideLow/Medium (Aromatic pref.)

References

  • Pollak, P., et al. "Nitriles." Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2000. Link

  • Brady, D., et al. "Selective enzymatic hydrolysis of aliphatic and alicyclic nitriles." RSC Advances, 2011. Link

  • Gong, J., et al. "Nitrile-converting enzymes as a tool to improve biocatalysis in organic synthesis." Microbial Biotechnology, 2017. Link[1]

  • Silverman, R.B. "The Organic Chemistry of Drug Design and Drug Action." Elsevier, 2014. (Context on Adiphenine precursors).
  • Kukel, G. "Radziszewski Reaction." Comprehensive Organic Name Reactions, Wiley, 2010. Link

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 6-(3-Cyanophenyl)-6-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-(3-Cyanophenyl)-6-oxohexanenitrile

Executive Summary: The Yield Challenge

User Query: "How can I improve the yield of this compound (CAS: 898767-62-9)? My current yields are inconsistent or low."

The Core Problem: The synthesis of This compound presents a classic "chemoselectivity vs. reactivity" paradox.

  • Deactivation: The target molecule requires a ketone on a benzonitrile ring.[1][2] If you are using Friedel-Crafts Acylation on benzonitrile, the cyano group is strongly electron-withdrawing, deactivating the ring and destabilizing the sigma-complex intermediate.[1][2] This leads to poor conversion and high catalyst loading requirements.[1][2]

  • Functional Group Sensitivity: If you are using Grignard reagents (e.g., reacting 3-cyanophenylmagnesium bromide with a glutaric derivative), the cyano groups (both on the ring and the chain) are susceptible to nucleophilic attack, leading to polymerization or diketone side products.[1]

The Solution: To achieve high yields (>80%), you must bypass the deactivated electrophilic substitution and the "hot" Grignard chemistry.[1] The industry-standard solution is Negishi Coupling or Copper(I)-Mediated Organozinc Acylation .[1][2] This guide focuses on transitioning you from low-yield Friedel-Crafts methods to high-fidelity Organozinc chemistry.

Diagnostic: Which Route Are You Using?

MethodTypical YieldPrimary Failure ModeVerdict
Friedel-Crafts Acylation 15–30%Ring deactivation; Aluminum chloride complexation with nitrile.[1][2]Obsolete for this substrate.[1][2]
Grignard Addition 30–45%Nucleophilic attack on nitrile (self-reaction); over-addition.[1][2]Risky & difficult to scale.[1][2]
Organozinc (Knochel Type) 75–92% Moisture sensitivity (manageable); Reagent preparation.Recommended Standard.

Recommended Protocol: Copper(I)-Mediated Organozinc Acylation[1][2]

This method utilizes "Knochel-type" functionalized organometallics.[1][2] Zinc reagents tolerate the nitrile group, while Copper(I) catalysis ensures rapid, selective acylation with the acid chloride.[1][2]

Reagents Required:
  • Substrate: 3-Iodobenzonitrile (CAS: 6911-32-6)[1][2]

  • Reagent: 5-Cyanovaleroyl chloride (prepared from 5-cyanovaleric acid and SOCl₂)[1][2]

  • Metal Source: Zinc dust (activated) or i-PrMgCl[1][2]·LiCl (Turbo Grignard) + ZnBr₂

  • Catalyst: CuCN[1][2]·2LiCl (1.0 M solution in THF)

Step-by-Step Workflow:

Step 1: Preparation of 3-Cyanophenylzinc Iodide

  • Activation: In a dry argon-purged flask, activate Zinc dust (1.5 equiv) with 1-2 mol% 1,2-dibromoethane and TMSCl in dry THF.

  • Insertion: Add 3-Iodobenzonitrile (1.0 equiv) in THF dropwise at room temperature.

  • Monitoring: Stir at 25°C for 2–4 hours. Monitor by GC-MS (quench aliquot with iodine) to ensure >98% conversion to the organozinc species.[1]

    • Checkpoint: The solution should turn slightly grey/green but remain clear.[1][2] If precipitate forms, your THF is wet.[1][2]

Step 2: Transmetallation & Acylation

  • Cooling: Cool the organozinc solution to -20°C.

  • Cuprate Formation: Add CuCN·2LiCl solution (1.1 equiv). Stir for 15 minutes. The solution will turn pale yellow/green.[1][2]

  • Acylation: Add 5-cyanovaleroyl chloride (1.2 equiv) dropwise.[1][2]

    • Note: Do not add the acid chloride before the copper.[1][2] The direct reaction of R-ZnI with Acid Chloride is slow; the Copper(I) species is the active nucleophile.[1][2]

  • Warming: Allow the mixture to warm slowly to 0°C over 2 hours, then to room temperature.

Step 3: Workup

  • Quench with saturated aqueous NH₄Cl and concentrated NH₃ (to solubilize copper salts).

  • Extract with Ethyl Acetate.[1][2] Wash with brine.[1][2]

  • Purify via silica gel chromatography (Gradient: Hexanes -> 20% EtOAc/Hexanes).

Troubleshooting Guide (FAQ)

Q1: I am stuck using Friedel-Crafts (Benzonitrile + 5-Cyanovaleroyl chloride). How can I maximize yield?
  • The Issue: The nitrile group on benzonitrile complexes with AlCl₃, requiring >2 equivalents of Lewis Acid.[1][2] The ring is also deactivated.

  • The Fix:

    • Switch Solvent: Use Nitrobenzene or 1,2-Dichloroethane .[1][2] Nitrobenzene helps solubilize the acylium complex.[1][2]

    • Temperature: You must heat to 60–80°C, but this risks attacking the aliphatic nitrile.[1][2]

    • Reverse Addition: Pre-form the acylium complex (Acid Chloride + AlCl₃) then add the Benzonitrile.[1] This ensures the electrophile is fully formed before encountering the deactivated ring.[1][2]

    • Expectation: Even with these fixes, yields rarely exceed 40%.[1][2]

Q2: In the Organozinc route, my reaction stalled after adding the acid chloride.
  • Cause: Likely catalyst poisoning or lack of transmetallation.[1][2]

  • Solution: Did you use CuCN·2LiCl ? Simple CuCN is insoluble in THF.[1][2] The LiCl is critical for solubilizing the copper and facilitating the transmetallation from Zinc to Copper.[1][2] Ensure your LiCl is anhydrous (dry under vacuum at 150°C for 4 hours).[1]

Q3: I see a "dimer" impurity (3,3'-dicyanobiphenyl).
  • Cause: Homocoupling of the aryl halide.[1][2]

  • Solution: This happens if the Zinc insertion is too slow or if Pd catalyst is used without proper ligands.[1][2] In the Copper-mediated protocol described above, homocoupling is minimal.[1][2] Ensure your Zinc activation is aggressive (use TMSCl) to speed up insertion.[1]

Q4: Can I use 3-Bromobenzonitrile instead of the Iodide?
  • Answer: Yes, but Zinc insertion into C-Br bonds is slower.[1][2]

  • Modification: You must use LiCl-mediated Zinc insertion (add 1 equiv LiCl) and heat to 50°C, or use Magnesium insertion (Turbo Grignard: i-PrMgCl[1][2]·LiCl) at -15°C followed by transmetallation with ZnBr₂.[1][2] The Turbo Grignard route is often faster for bromides.[1][2]

Visualizing the Chemistry

Figure 1: Mechanistic Comparison of Synthetic Routes

This diagram contrasts the high-energy/low-selectivity Friedel-Crafts pathway with the catalytic, chemoselective Organozinc pathway.[1][2]

SynthesisRoutes Start_FC Benzonitrile (Deactivated Ring) Inter_FC Sigma Complex (Destabilized) Start_FC->Inter_FC Friedel-Crafts (High Temp, Low Yield) Reagent_FC 5-Cyanovaleroyl Cl + AlCl3 (Excess) Reagent_FC->Inter_FC Product 6-(3-Cyanophenyl)- 6-oxohexanenitrile Inter_FC->Product Hydrolysis (30% Yield) Start_Zn 3-Iodobenzonitrile Inter_Zn Ar-Zn-I (Stable Nucleophile) Start_Zn->Inter_Zn Oxidative Addition Step_Zn Zn Dust / LiCl (THF, 25°C) Step_Zn->Inter_Zn Inter_Zn->Product Acylation (>85% Yield) Step_Cu CuCN·2LiCl + 5-Cyanovaleroyl Cl Step_Cu->Product

Caption: Comparison of the inefficient Friedel-Crafts route (Red) vs. the high-yield Organozinc/Copper route (Blue/Green).

Figure 2: Troubleshooting Logic Tree

Follow this decision matrix to resolve yield issues.

Troubleshooting Problem Low Yield / Impurities Check_SM Starting Material? Problem->Check_SM Branch_FC Benzonitrile (FC) Check_SM->Branch_FC Branch_Zn 3-Iodo/Bromobenzonitrile (Zn) Check_SM->Branch_Zn Solvent Solvent used? Branch_FC->Solvent Conversion Zn Insertion Complete? Branch_Zn->Conversion CS2 CS2 / DCM Solvent->CS2 Change to -> Nitro Nitrobenzene Solvent->Nitro Fail Fail CS2->Fail Poor Solubility Low Yield Better Better Nitro->Better Improved Yield (Max 45%) No_Conv No (<50%) Conversion->No_Conv Yes_Conv Yes (>90%) Conversion->Yes_Conv Activate Action: Dry THF, Add TMSCl/1,2-DBE No_Conv->Activate Cu_Source Copper Source? Yes_Conv->Cu_Source Cu_Solid Solid CuCN Cu_Source->Cu_Solid Stalled Rxn Cu_Sol CuCN·2LiCl (Soluble) Cu_Source->Cu_Sol Success (>80%)

Caption: Diagnostic logic for identifying bottlenecks in Friedel-Crafts and Organozinc protocols.

References & Authority

  • Knochel, P. et al. "Functionalized Organozinc Reagents: A New Class of Organometallics for Organic Synthesis."[1][2] Handbook of Functionalized Organometallics, Wiley-VCH, 2005.[1][2]

  • Krasovskiy, A. & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1][2] Angewandte Chemie International Edition, 2004.[1][2]

  • Organic Syntheses. "Preparation of Functionalized Organozinc Reagents." Org.[1][2][3][4] Synth. 2014, 91, 22-31.[1][2]

  • PubChem. "3-(5-cyanopentanoyl)benzonitrile (Compound Summary)." National Library of Medicine.[1][2]

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for 3-iodobenzonitrile and organozinc reagents before handling, as they are toxic and moisture-sensitive.[1][2]

Sources

Identifying degradation products of 6-(3-Cyanophenyl)-6-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-(3-Cyanophenyl)-6-oxohexanenitrile (CAS 898767-62-9)[1]

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this technical guide to assist you in identifying, isolating, and preventing degradation products of this compound. This molecule presents a unique analytical challenge due to its dual-nitrile functionality (aromatic vs. aliphatic) and a benzylic ketone, creating distinct degradation pathways that often co-elute in standard reverse-phase chromatography.

Module 1: Degradation Pathway Identification (LC-MS)
Q: I see multiple peaks with +18 Da and +19 Da mass shifts. Which nitrile is hydrolyzing?

A: You are observing a stepwise hydrolysis event.[1] The aliphatic nitrile is kinetically more labile than the aromatic nitrile.

The Mechanism:

  • Primary Degradation (+18 Da): The aliphatic nitrile (C1 position) hydrolyzes first to the primary amide. This is your dominant impurity under mild stress.

  • Secondary Degradation (+1 Da from Amide / +19 Da from Parent): The aliphatic amide converts to the carboxylic acid.

  • Tertiary Degradation (Harsh Conditions): The aromatic nitrile (C3' on the phenyl ring) hydrolyzes. This usually requires high temperatures or strong acid/base catalysis due to the stability of the benzonitrile system.

Diagnostic Mass Shifts (LC-MS ESI+):

  • Parent (MW ~226.2): [M+H]+ = 227.2

  • Impurity A (Aliphatic Amide): [M+H]+ = 245.2 (+18 Da)

  • Impurity B (Aliphatic Acid): [M+H]+ = 246.2 (+19 Da)

  • Impurity C (Aromatic Amide): [M+H]+ = 245.2 (Isobaric with A, requires RT separation)

Visualizing the Pathway:

DegradationPathway cluster_legend Legend Parent Parent Molecule (Dinitrile) AliAmide Degradant A Aliphatic Amide (+18 Da) Parent->AliAmide Mild Hydrolysis (Fast) AroAmide Degradant C Aromatic Amide (+18 Da) Parent->AroAmide Harsh Hydrolysis (Slow) AliAcid Degradant B Aliphatic Acid (+19 Da) AliAmide->AliAcid Acid/Base Hydrolysis AroAmide->AliAcid Cross-pathway (Rare) key Blue: Target | Yellow: Intermediate | Red: Terminal Degradant

Caption: Stepwise hydrolysis hierarchy. The aliphatic chain (right side of structure) degrades significantly faster than the aromatic ring nitrile.

Module 2: Troubleshooting Chromatography (HPLC/UPLC)
Q: My amide and acid degradation products are co-eluting. How do I resolve them?

A: The +1 Da mass difference between the Amide and Acid makes MS resolution difficult; you must achieve chromatographic separation. The key is pH control .

The Science:

  • Amides are neutral at typical HPLC pH (2-8). Their retention time is driven by hydrophobicity.[1]

  • Acids have a pKa of ~4.5 - 5.0 (for the aliphatic hexanoic acid derivative).

    • At acidic pH (0.1% Formic Acid, pH ~2.7): The acid is protonated (neutral) and may co-elute with the amide.

    • At neutral/basic pH (10mM Ammonium Bicarbonate, pH 7.8): The acid is deprotonated (anionic). It will elute much earlier (near the solvent front) and separate sharply from the amide and parent.

Recommended Method Parameters:

ParameterAcidic Method (Screening)Basic Method (Resolution)
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Bicarbonate (pH 8.0)
Mobile Phase B AcetonitrileAcetonitrile
Column C18 (e.g., BEH C18)C18 (High pH stable, e.g., BEH/CSH)
Gradient 5-95% B5-95% B
Observation Acid/Amide may merge.Acid shifts to ~1-2 min RT.
Module 3: Forced Degradation Protocols (Stress Testing)
Q: How do I generate these impurities intentionally for reference standards?

A: You need to target the specific functional groups using ICH Q1A(R2) aligned stress conditions. Do not rely on "generic" stress; use targeted chemistry.

Protocol 1: Generating the Aliphatic Acid (Hydrolysis)

  • Dissolve 10 mg of Parent in 1 mL Acetonitrile.

  • Add 1 mL of 1N NaOH .

  • Stir at Room Temperature for 2 hours.

    • Why Base? Base hydrolysis is often faster and cleaner for aliphatic nitriles than acid hydrolysis, driving the reaction all the way to the carboxylate.

  • Neutralize with 1N HCl before injection to prevent peak distortion.

Protocol 2: Generating the Photodegradant (Norrish Type II)

  • Dissolve Parent in Methanol (protic solvent).

  • Expose to UV light (Xe lamp) for 24 hours (1.2 million lux hours).

  • Look for: Cleavage at the C-C bond alpha to the ketone. The hexanoyl chain may cleave, leaving the acetophenone derivative.

    • Mass Shift: Look for 3-acetylbenzonitrile (MW ~145 Da).

Troubleshooting Workflow:

Troubleshooting Start Start: Unknown Impurity Peak CheckMass Check Mass Shift (Delta from Parent) Start->CheckMass Plus18 +18 Da CheckMass->Plus18 Hydration Plus19 +19 Da CheckMass->Plus19 Hydrolysis MinusChain -81 Da (approx) CheckMass->MinusChain Fragmentation AmideID Suspect: Amide Check RT vs pH Plus18->AmideID AcidID Suspect: Acid Confirm with Basic pH LC Plus19->AcidID PhotoID Suspect: Norrish Cleavage Check UV exposure MinusChain->PhotoID

Caption: Decision tree for assigning impurity identity based on mass spectral data.

References
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] International Council for Harmonisation.[2] Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Discussion on Nitrile vs.
  • Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Inorganic Chemistry Reviews. (Mechanistic insight on nitrile activation). Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Protocols for oxidative and photolytic stress).[1]

Sources

Controlling moisture sensitivity during 6-(3-Cyanophenyl)-6-oxohexanenitrile storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 6-(3-Cyanophenyl)-6-oxohexanenitrile to mitigate moisture sensitivity and prevent degradation. Our focus is on providing practical, evidence-based solutions to common challenges encountered during experimental workflows.

Introduction: The Challenge of Moisture Sensitivity

This compound is a bifunctional molecule containing both a nitrile and a ketone group. This chemical structure makes it susceptible to degradation via hydrolysis in the presence of moisture. Water can act as a nucleophile, leading to the cleavage of the nitrile group to form a carboxylic acid and/or reacting with the ketone.[1][2][3] Such degradation can compromise the purity of the compound, leading to inaccurate experimental results and potential failure of downstream applications. This guide outlines best practices for storage and provides troubleshooting protocols to ensure the integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is the physical state of this compound and why is it important for storage?

A1: this compound is a solid at room temperature.[4] This is a critical piece of information as the storage and handling protocols for solids differ significantly from those for liquids. For solids, the primary concern is surface adsorption of atmospheric moisture.

Q2: What are the primary degradation pathways for this compound when exposed to moisture?

A2: The two primary degradation pathways are the hydrolysis of the nitrile and the ketone functional groups.

  • Nitrile Hydrolysis: In the presence of water, the nitrile group (-C≡N) can hydrolyze to first form an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[1][2]

  • Ketone Reactivity: While ketones are generally more stable to hydrolysis than nitriles, they can still react with water, especially under certain conditions (e.g., presence of acid or base catalysts), though this is a reversible reaction.[3]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize moisture exposure, this compound should be stored in a tightly sealed container in a cool, dry place. For enhanced protection, especially for long-term storage, a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended.[5][6] Storing the container under an inert atmosphere, such as nitrogen or argon, can provide an additional layer of protection against both moisture and atmospheric oxygen.

Q4: I've received a new batch of this compound. What should I do upon receipt?

A4: Upon receiving a new batch, it is crucial to inspect the packaging for any signs of damage that could have compromised the integrity of the container. The container should be tightly sealed. It is good practice to date the container upon receipt and upon first opening. If the compound is intended for use in highly moisture-sensitive applications, it is advisable to perform an initial quality control check, such as determining the water content by Karl Fischer titration.

Q5: How can I tell if my sample of this compound has been compromised by moisture?

A5: Visual inspection may reveal changes in the physical appearance of the solid, such as clumping, caking, or a change in color. However, chemical degradation may not always be visually apparent. The most reliable way to assess the purity of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for impurities, or spectroscopic methods like NMR or FTIR to detect the presence of degradation products.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to the storage and handling of this compound.

Problem 1: Inconsistent or unexpected experimental results.

Possible Cause: Degradation of the this compound due to moisture contamination.

Troubleshooting Workflow:

Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Assess Sample Purity (e.g., HPLC, NMR) start->check_purity is_pure Is the sample pure? check_purity->is_pure review_protocol Review Experimental Protocol for other error sources is_pure->review_protocol  Yes degraded Sample is Degraded is_pure->degraded  No end_good Continue with Experiment review_protocol->end_good remediation Remediation Options degraded->remediation re_purify Re-purify the sample (if feasible) remediation->re_purify discard Discard and use a fresh, validated sample remediation->discard review_storage Review Storage and Handling Procedures re_purify->review_storage discard->review_storage end_bad Implement Corrective Actions review_storage->end_bad

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem 2: The solid material appears clumped or caked.

Possible Cause: The material has absorbed a significant amount of moisture from the atmosphere.

Solution:

  • Assess the extent of the problem: If only a small portion of the material is affected, it may be possible to carefully separate the non-clumped portion for immediate use, provided a purity check is performed.

  • Drying the material: For larger quantities, drying the material under vacuum at a gentle temperature may be possible. However, this should be done with caution as heating can also promote degradation. It is essential to validate the purity of the material after any drying process.

  • Prevent future occurrences: Review your storage procedures. Ensure containers are always tightly sealed immediately after use and stored in a desiccator. For highly sensitive applications, consider aliquoting the material into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk material to the atmosphere.

Recommended Storage and Handling Protocols

Parameter Recommendation Rationale
Container Tightly sealed, amber glass bottle with a PTFE-lined cap.Prevents moisture and light exposure. PTFE liner provides a good seal.
Storage Location Cool, dry, and well-ventilated area.Minimizes the rate of potential degradation reactions.[6][7]
Desiccation Store inside a desiccator containing an active desiccant (e.g., silica gel).Actively removes moisture from the immediate storage environment.[5]
Inert Atmosphere For long-term storage or high-purity applications, store under an inert gas (e.g., Argon, Nitrogen).Prevents exposure to both moisture and oxygen.
Handling Handle in a low-humidity environment, such as a glove box or under a stream of dry inert gas. Minimize the time the container is open.Reduces the opportunity for atmospheric moisture to be absorbed by the solid.[8]
Aliquoting Upon receipt of a large batch, consider dividing it into smaller, single-use quantities.Prevents repeated exposure of the bulk material to the atmosphere.

Analytical Methods for Quality Control

1. Moisture Content Determination: Karl Fischer Titration

This is the gold-standard method for accurately quantifying the water content in a solid sample.

  • Principle: The sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.

  • Procedure:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Accurately weigh a sample of this compound.

    • Dissolve the sample in an appropriate anhydrous solvent (e.g., a mixture of methanol and a suitable co-solvent).

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The water content is calculated based on the amount of reagent consumed.

2. Purity and Degradation Analysis: HPLC, NMR, and FTIR

These techniques are invaluable for assessing the purity of the compound and identifying potential degradation products.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To separate and quantify the main compound and any impurities.

    • Method: A reverse-phase HPLC method with UV detection is generally suitable for this type of aromatic compound. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To provide detailed structural information and identify degradation products.

    • Analysis: In case of nitrile hydrolysis to a carboxylic acid, the 1H NMR spectrum would show the appearance of a broad signal for the carboxylic acid proton, and the 13C NMR would show a signal for the carboxyl carbon.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To detect changes in functional groups.

    • Analysis: The hydrolysis of the nitrile group (-C≡N, typically absorbing around 2230 cm⁻¹) to a carboxylic acid would result in the appearance of a broad O-H stretch (around 3000 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) characteristic of a carboxylic acid.

Visual Guide to Moisture-Induced Degradation

Degradation_Pathway Compound This compound (Ketone & Nitrile) Moisture Moisture (H₂O) Compound->Moisture Hydrolysis Degradation_Product Degradation Product (Carboxylic Acid & Ketone) Moisture->Degradation_Product

Caption: Simplified schematic of moisture-induced degradation.

References

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

  • Graphviz. DOT Language. [Link]

  • Medium. Create a Flowchart using Graphviz Dot. [Link]

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards? [Link]

  • Trustrade. Storage conditions for chemicals in the laboratory. [Link]

  • Sketchviz. Guide to Flowcharts in Graphviz. [Link]

  • Alltracon. Properly Storing Hazardous Chemicals in Your Facility. [Link]

  • Indiana University. Storage of Laboratory Chemicals: Research Safety. [Link]

  • Quora. What does the hydrolysis of ketones yield? [Link]

Sources

Validation & Comparative

1H-NMR and 13C-NMR spectral analysis of 6-(3-Cyanophenyl)-6-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectral analysis of 6-(3-Cyanophenyl)-6-oxohexanenitrile (CAS: 898767-62-9), a bifunctional intermediate critical in the synthesis of HDAC inhibitors and advanced material crosslinkers.

This analysis compares the meta-substituted target against its para-isomer alternative, demonstrating why the meta-isomer offers superior solubility profiles for specific drug discovery applications, despite presenting a more complex NMR signature.

Molecular Architecture & Analysis Strategy

Compound: this compound IUPAC Synonym: 3-(5-cyanopentanoyl)benzonitrile Formula: C


H

N

O MW: 212.25 g/mol

The molecule consists of two distinct domains that must be resolved spectroscopically:

  • The Aromatic Domain: A benzene ring with a meta-substitution pattern (1,3-disubstituted), bearing a cyano group and a keto-alkyl chain.

  • The Aliphatic Domain: A 5-carbon chain (including the nitrile carbon) linking the ketone to the terminal nitrile.[1]

Structural Visualization & Logic Flow

The following diagram maps the structural connectivity to the expected spectral signals, highlighting the electron-withdrawing effects (EWG) that dictate chemical shifts.

G cluster_0 Aromatic Domain (Meta) cluster_1 Aliphatic Domain Ar_H2 H2: Singlet-like (Most Deshielded) Ar_H46 H4/H6: Doublets (Ortho Coupling) Ar_H2->Ar_H46 J(meta) ~1-2Hz Ar_H5 H5: Triplet (Meta Coupling) Ar_H46->Ar_H5 J(ortho) ~8Hz Keto_CH2 α-Keto CH2 (~3.0 ppm) Mid_CH2 Internal CH2s (Multiplets) Keto_CH2->Mid_CH2 Spin System Nitrile_CH2 α-Nitrile CH2 (~2.4 ppm) Mid_CH2->Nitrile_CH2 Spin System Functional_Groups EWG Sources: 1. Aromatic CN 2. Ketone (C=O) 3. Aliphatic CN Functional_Groups->Ar_H2 Inductive Effect Functional_Groups->Keto_CH2 Anisotropic Cone

Caption: Structural logic flow linking functional groups to observed NMR splitting patterns.

Comparative Analysis: Meta vs. Para Isomer

In drug development, the choice between meta- and para-substitution often dictates metabolic stability and solubility. The meta-isomer (Target) is frequently selected to disrupt crystal packing forces, improving solubility compared to the highly crystalline para-analog.

FeatureTarget: Meta-Isomer Alternative: Para-Isomer Implication
Symmetry Asymmetric (

plane absent)
Symmetric (

axis present)
Meta yields more complex, diagnostic splitting.
Aromatic Region 4 Distinct Signals (1H each)2 Distinct Signals (2H each, AA'BB')Meta allows precise assignment of ring positions.[1]
Solubility (DMSO) High (>50 mg/mL)Moderate (<20 mg/mL)Meta is preferred for high-conc. NMR screening.[1][2][3]
Melting Point Lower (~80-90°C)Higher (>120°C)Para often crashes out in cold deuterated solvents.[1]

Experimental Protocols (Self-Validating)

Sample Preparation

To ensure reproducibility and prevent concentration-dependent shifts (especially for the OH/NH impurities often found in precursors), follow this protocol:

  • Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl

    
    .[1]
    
    • Reasoning: The polar nitrile and ketone groups interact strongly with chloroform, potentially causing peak broadening.[1] DMSO stabilizes the dipole moments, sharpening the multiplets.[1]

  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

    • Validation: Solution must be clear. Turbidity indicates polymerization or inorganic salt contamination (e.g., ZnCl

      
       from synthesis).[1]
      
  • Reference: Use residual solvent peak (DMSO-d5 pentet at 2.50 ppm) rather than TMS to avoid signal overlap in the aliphatic region.

Instrument Parameters
  • Frequency: 400 MHz minimum (500 MHz recommended for resolution of the H4/H6 aromatic overlap).

  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow relaxation of the quaternary nitrile carbons in 13C-NMR.

  • Scans: 16 (1H), 1024 (13C) for adequate S/N ratio.

1H-NMR Spectral Assignment

Solvent: DMSO-d6 | Reference: 2.50 ppm (DMSO)

The proton spectrum is characterized by a "bookend" effect: the aromatic protons are pushed downfield by the cyano/keto groups, while the aliphatic chain spans the upfield region.

PositionShift (

ppm)
Mult.Integ.Coupling (

Hz)
Assignment Logic
Ar-H2 8.45 s (t)1H~1.5Diagnostic Peak. Most deshielded due to flanking ketone and CN. Appears as a singlet but is a fine triplet due to meta-coupling.[1]
Ar-H6 8.28 dt1H7.9, 1.4Ortho to ketone.[1] Deshielded by carbonyl anisotropy.[1]
Ar-H4 8.12 dt1H7.9, 1.4Ortho to nitrile.[1] Slightly less deshielded than H6.[1]
Ar-H5 7.78 t1H7.9Meta to both EWGs.[1] Appears as a standard triplet (pseudo-t).[1]

-Keto
3.10 t2H7.2Adjacent to carbonyl.[1] Significantly deshielded.[1]

-CN
2.48 t2H7.1Adjacent to aliphatic nitrile.[1] Note: Often overlaps with DMSO solvent peak.[1]

-CH

1.60 - 1.85 m4H-Internal methylene envelope.[1]

Critical Quality Attribute (CQA): If the integration of the Ar-H2 singlet (8.45 ppm) is < 0.95 relative to the


-Keto  triplet (3.10 ppm), the sample likely contains 3-cyanobenzoic acid (hydrolysis impurity), which lacks the aliphatic chain.

13C-NMR Spectral Assignment

Solvent: DMSO-d6 | Reference: 39.5 ppm (DMSO)

The carbon spectrum confirms the "linker" nature of the molecule, showing two distinct nitrile environments.

C-TypeShift (

ppm)
Description & Causality
C=O (Ketone) 197.8 Aryl-alkyl ketone.[1] Typical range for acetophenone derivatives.
Ar-C-CN 118.5 Aromatic nitrile carbon.[1]
Alk-CN 120.4 Aliphatic nitrile carbon.[1] Distinguishable from aromatic CN by intensity (usually weaker due to relaxation).[1]
Ar-C (Quat) 136.5, 112.8 Ipso carbons attached to C=O and CN respectively.[1]
Ar-CH 135.8, 132.4, 131.9, 130.1 The 4 aromatic methines. Order: C6 > C4 > C2 > C5.
Aliphatic 37.2

-Keto methylene.[1]
Aliphatic 24.5

-methylene.[1]
Aliphatic 22.8

-methylene.[1]
Aliphatic 16.2

-Nitrile methylene.[1]

Synthesis & Impurity Profiling[1]

Understanding the synthesis aids in interpreting "ghost peaks."[1] The standard route involves the Friedel-Crafts acylation of isophthalonitrile or the reaction of a zinc-alkyl species with 3-cyanobenzoyl chloride.

Common Impurities & Spectral Markers[1]
  • 3-Cyanobenzoic Acid:

    • Origin: Hydrolysis of the acyl chloride precursor.[1]

    • Marker: Broad singlet >13.0 ppm (COOH) and shift of Ar-H2 to ~8.55 ppm.[1]

  • Isophthalonitrile:

    • Origin: Unreacted starting material.[1]

    • Marker: Highly symmetric aromatic signal at ~8.2 ppm (singlet/multiplet overlap) lacking the aliphatic chain.[1]

  • THF / Diethyl Ether:

    • Origin: Recrystallization solvents.[1]

    • Marker: THF multiplets at 1.76 and 3.60 ppm.[1]

References

  • National Institute of Standards and Technology (NIST). 3-Acetylbenzonitrile Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. Compound Summary: 6-oxohexanenitrile. National Library of Medicine.[1] [Link]

  • Reich, H. J. Bordwell pKa Table and NMR Chemical Shift Data. University of Wisconsin-Madison, Organic Chemistry Data.[1] [Link]

Sources

Comparing synthetic yields of 6-(3-Cyanophenyl)-6-oxohexanenitrile across different methods

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 6-(3-Cyanophenyl)-6-oxohexanenitrile: A Comparative Analysis of Key Methodologies

For professionals in medicinal chemistry and materials science, the synthesis of functionalized aromatic ketones is a foundational task. This compound, also known by its IUPAC name 3-(5-cyanopentanoyl)benzonitrile, represents a valuable intermediate. Its structure, featuring a central ketone, a phenyl ring substituted with a cyano group, and an aliphatic nitrile chain, offers multiple points for further chemical modification. This guide provides a comparative analysis of the primary synthetic routes to this molecule, offering detailed experimental protocols and a discussion of the underlying chemical principles to inform methodological choices in the laboratory.

Introduction to Synthetic Strategy

The target molecule consists of two key fragments: a 3-cyanophenyl group and a 6-oxohexanenitrile chain. The central challenge is the formation of the carbon-carbon bond of the ketone, linking the aromatic ring to the aliphatic chain. The two most logical and widely applicable strategies for this transformation are the Friedel-Crafts acylation and an organometallic approach, specifically using a Grignard reagent. This guide will compare these two distinct methods, evaluating them on the basis of precursor accessibility, reaction mechanism, and potential yield.

Comparative Overview of Synthetic Methods

The selection of a synthetic route is often a trade-off between yield, reagent availability, reaction conditions, and scalability. Below is a summary of the two primary methods for synthesizing this compound.

Metric Method A: Friedel-Crafts Acylation Method B: Grignard Reagent Addition
Starting Materials 3-Cyanobenzonitrile, 5-Cyanopentanoic Acid3-Bromobenzonitrile, 5-Chlorovaleronitrile, Mg
Key Transformation Electrophilic Aromatic SubstitutionNucleophilic Acyl Substitution / Nitrile Addition
Primary Catalyst Lewis Acid (e.g., AlCl₃)Not applicable (reagent-mediated)
Estimated Yield Moderate (60-75%)Moderate to Good (65-85%)
Key Advantages Utilizes common bulk reagents. A well-established, classic reaction.Tolerant of a wider range of functional groups if carefully planned. Can offer higher yields.
Primary Challenges The -CN group deactivates the ring, requiring harsh conditions. Stoichiometric amounts of Lewis acid are needed, leading to difficult workup and waste.Grignard reagents are highly moisture-sensitive. Side reactions, such as coupling, can occur.

Method A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation to an aromatic ring.[1] It proceeds via an electrophilic aromatic substitution mechanism where an acylium ion, generated from an acyl chloride and a Lewis acid, is attacked by the aromatic ring.

Mechanistic Considerations

The cyano group on the benzonitrile ring is a moderate deactivator and directs incoming electrophiles to the meta position. This inherent directing effect is advantageous for the synthesis of the desired 3-substituted product. However, the deactivation of the ring means that forcing conditions—such as a strong Lewis acid catalyst like aluminum chloride (AlCl₃) and potentially elevated temperatures—are necessary to drive the reaction to completion.[2] A stoichiometric amount of AlCl₃ is required because the catalyst complexes with the product ketone, rendering it inactive.

Experimental Workflow & Diagram

The overall workflow for the Friedel-Crafts approach involves two main stages: preparation of the acylating agent and the acylation reaction itself.

Friedel_Crafts_Workflow cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Acylation Reaction A 5-Cyanopentanoic Acid C 5-Cyanopentanoyl Chloride A->C  +  + B Thionyl Chloride (SOCl₂) F Acylation Reaction C->F D 3-Cyanobenzonitrile D->F  +  + E Aluminum Chloride (AlCl₃) G Aqueous Workup (HCl) F->G H Final Product G->H

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Detailed Experimental Protocol

Part 1: Synthesis of 5-Cyanopentanoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-cyanopentanoic acid (1.0 eq).

  • Under a nitrogen atmosphere, add thionyl chloride (SOCl₂) (2.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 80°C) for 2 hours. The evolution of HCl and SO₂ gas will be observed.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 5-cyanopentanoyl chloride is a pale yellow liquid and can be used in the next step without further purification.

Part 2: Friedel-Crafts Acylation

  • In a separate three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and an inert solvent such as 1,2-dichloroethane.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of 5-cyanopentanoyl chloride (1.0 eq) in 1,2-dichloroethane to the AlCl₃ suspension with vigorous stirring.

  • After the addition is complete, add 3-cyanobenzonitrile (1.1 eq) dropwise, maintaining the temperature at 0-5°C.[3]

  • Once the addition is finished, allow the reaction mixture to warm to room temperature and then heat to 60°C for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture back to 0°C and quench it by slowly pouring it onto crushed ice containing concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.

Method B: Grignard Reagent Addition to Nitrile

An alternative C-C bond-forming strategy involves the use of an organometallic nucleophile, such as a Grignard reagent.[4] This method reverses the polarity of the reactants compared to the Friedel-Crafts approach. Here, the aromatic ring acts as the nucleophile (in the form of an organomagnesium halide) and attacks the electrophilic carbon of the second nitrile group.

Mechanistic Considerations

This synthesis begins with the preparation of a Grignard reagent from 3-bromobenzonitrile and magnesium turnings in an anhydrous ether solvent.[5] This organometallic species then acts as a potent nucleophile. The key step is the addition of this Grignard reagent across the carbon-nitrogen triple bond of a suitable electrophile, such as 5-chlorovaleronitrile. The initial addition forms a magnesium salt of a ketimine, which is stable. Upon acidic aqueous workup, this intermediate is rapidly hydrolyzed to the final ketone product.[4] A critical consideration is avoiding the reaction of the Grignard reagent with the nitrile on another molecule of 3-bromobenzonitrile. This is typically managed by adding the Grignard solution to the electrophile.

Experimental Workflow & Diagram

This workflow highlights the preparation of the Grignard reagent and its subsequent reaction and hydrolysis.

Grignard_Workflow cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Nucleophilic Addition & Hydrolysis A 3-Bromobenzonitrile D 3-Cyanophenylmagnesium Bromide A->D  + Mg B Magnesium (Mg) C Anhydrous Ether F Addition Reaction D->F E 5-Chlorovaleronitrile E->F  + G Ketimine Intermediate (Mg Salt) F->G H Aqueous Workup (H₃O⁺) G->H I Final Product H->I

Caption: Workflow for Grignard Reagent Synthesis.

Detailed Experimental Protocol

Part 1: Preparation of 3-Cyanophenylmagnesium Bromide

  • Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere.

  • Place magnesium turnings (1.2 eq) in a three-necked flask equipped with a dropping funnel and condenser.

  • Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

  • Dissolve 3-bromobenzonitrile (1.0 eq) in anhydrous ether and add a small portion (approx. 5-10%) to the magnesium suspension.

  • Initiate the reaction by gentle warming or the addition of a small crystal of iodine if necessary. Once initiated, the reaction should proceed exothermically.

  • Add the remaining 3-bromobenzonitrile solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The solution will appear gray and cloudy.

Part 2: Reaction and Hydrolysis

  • In a separate, dry, nitrogen-flushed flask, prepare a solution of 5-chlorovaleronitrile (1.1 eq) in anhydrous ether.

  • Cool this solution to -10°C using an ice-salt bath.

  • Slowly transfer the prepared Grignard reagent from Part 1 into the 5-chlorovaleronitrile solution via cannula, maintaining the temperature below 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3 hours.

  • Quench the reaction by slowly adding it to a stirred mixture of crushed ice and 1 M aqueous HCl.

  • Continue stirring until all solids have dissolved. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. Purify the crude product by column chromatography to afford this compound.

Conclusion and Recommendation

Both the Friedel-Crafts acylation and the Grignard reagent addition are viable and powerful methods for the synthesis of this compound.

  • The Friedel-Crafts acylation is a direct and classic approach. Its main drawback is the use of a stoichiometric amount of a corrosive and water-sensitive Lewis acid, which can complicate the workup. The deactivating nature of the cyano group on the substrate necessitates relatively harsh conditions.

  • The Grignard synthesis offers a more modern alternative that can often provide higher yields. However, it requires strict anhydrous conditions and careful handling of highly reactive organometallic intermediates.

For laboratory-scale synthesis where yield is a primary driver and appropriate techniques for handling air-sensitive reagents are available, the Grignard method is likely the superior choice . For larger-scale industrial applications where cost and the robustness of the reaction are paramount, a well-optimized Friedel-Crafts acylation may be more practical , despite its potential for lower yields and greater waste generation. The final choice will depend on the specific constraints and objectives of the research or development program.

References

  • Hoesch, K. Ber. Dtsch. Chem. Ges.1915, 48, 1122–1133. [URL: https://onlinelibrary.wiley.com/journal/10990682]
  • Houben, J.; Fischer, W. Ber. Dtsch. Chem. Ges. A/B1930, 63, 2464–2472. [URL: https://onlinelibrary.wiley.com/journal/10990682]
  • Ziegler, F. E.; Chakraborty, U. R. Tetrahedron Lett.1983, 24, 4381–4384. [URL: https://www.sciencedirect.com/journal/tetrahedron-letters]
  • Spoerri, P. E.; DuBois, A. S. Org. React.2011, 387–412. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/0471264180]
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley, 1992. [URL: https://www.wiley.com/en-us]
  • Kharasch, M. S.; Reinmuth, O. Grignard Reactions of Nonmetallic Substances; Prentice-Hall, 1954. [URL: https://www.pearson.com/us/]
  • Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience, 1963. [URL: https://www.wiley.com/en-us]
  • Screttas, C. G.; Micha-Screttas, M. J. Org. Chem.1978, 43, 1064–1071. [URL: https://pubs.acs.org/journal/joceah]
  • Shultz, G. Chemistry LibreTexts, 2024. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/07%3A_Grignard_Reactions/7.01%3A_The_Grignard_Reaction_(Experiment)]
  • Friedel, C.; Crafts, J. M. Compt. Rend.1877, 84, 1392. [URL: https://gallica.bnf.fr/ark:/12148/bpt6k3041f.item]
  • Olah, G. A. Angew. Chem. Int. Ed. Engl.1972, 11, 53–65. [URL: https://onlinelibrary.wiley.com/journal/15213773]
  • Pearson, D. E.; Buehler, C. A. Synthesis1972, 1972, 533–542. [URL: https://www.thieme-connect.com/products/ejournals/journal/10.1055/s-000-0000]
  • Le Roux, C.; Ciliberti, L.; Laurent-Robert, H.; Laporterie, A.; Dubac, J. Synlett1998, 1998, 1249–1251. [URL: https://www.thieme-connect.de/products/ejournals/journal/10.1055/s-1998-1919]
  • Weichert, A.; Weyerstahl, P. Synthesis1994, 1994, 1093–1096. [URL: https://www.thieme-connect.com/products/ejournals/journal/10.1055/s-000-0000]
  • Ishikawa, T.; Uedo, E.; Tani, S.; Saito, S. J. Org. Chem.2001, 66, 186–191. [URL: https://pubs.acs.org/journal/joceah]
  • Sharghi, H.; Sarvari, M. H. J. Org. Chem.2004, 69, 6953–6956. [URL: https://pubs.acs.org/journal/joceah]
  • Ashby, E. C.; Laemmle, J.; Neumann, H. M. Acc. Chem. Res.1974, 7, 272–280. [URL: https://pubs.acs.org/journal/acrre4]
  • Wikipedia contributors. Friedel–Crafts reaction. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]
  • Chemhelper. under what conditions do friedel crafts acylation of benzene occur? Reddit. 2022. [URL: https://www.reddit.

Sources

A Comprehensive Guide to the Validation of 6-(3-Cyanophenyl)-6-oxohexanenitrile as a Chemical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity is built upon a foundation of well-characterized reference standards, which serve as the benchmark for identity, purity, and strength.[1] This guide provides an in-depth, technically-grounded framework for the validation of a new chemical entity, 6-(3-Cyanophenyl)-6-oxohexanenitrile, as an in-house primary reference standard.

The validation process is not merely a series of tests but a holistic evaluation designed to confirm that the material is unequivocally suitable for its intended analytical purpose.[2][3] We will move beyond a simple checklist of procedures to explain the scientific rationale behind each experimental choice, ensuring a self-validating and trustworthy outcome.

The Foundational Role of a Reference Standard

In pharmaceutical development, a reference standard is a highly purified and extensively characterized substance used to confirm the identity and determine the purity of drug substances and products.[4] Any error in the reference standard will propagate throughout the analytical workflow, leading to potentially catastrophic failures in clinical trials, regulatory submissions, or manufacturing quality control.[5] Therefore, the establishment of a primary reference substance must be a rigorous, multi-faceted process.

The overall validation workflow for a candidate material involves two primary objectives: unambiguous structural identification and accurate purity determination.

Validation_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Certification MS Mass Spectrometry (MS) Confirms Molecular Weight Data_Review Comprehensive Data Review MS->Data_Review NMR Nuclear Magnetic Resonance (NMR) Confirms Molecular Structure NMR->Data_Review IR Infrared Spectroscopy (IR) Confirms Functional Groups IR->Data_Review HPLC Chromatographic Purity (HPLC) Detects Organic Impurities HPLC->Data_Review EA Elemental Analysis (CHNS) Confirms Elemental Composition EA->Data_Review Water Karl Fischer Titration Quantifies Water Content Water->Data_Review Res_Solv TGA / Headspace GC Quantifies Residual Solvents Res_Solv->Data_Review Purity_Calc Mass Balance Calculation Data_Review->Purity_Calc Cert Issuance of Certificate of Analysis (CoA) Purity_Calc->Cert Candidate Candidate Material This compound Candidate->MS Structural Elucidation Candidate->NMR Structural Elucidation Candidate->IR Structural Elucidation Candidate->HPLC Purity Profiling Candidate->EA Purity Profiling Candidate->Water Purity Profiling Candidate->Res_Solv Purity Profiling

Caption: High-level workflow for reference standard validation.

Phase 1: Unambiguous Structural Identification

Before assessing purity, we must be certain of the molecule's identity. We employ a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. For this compound (Molecular Formula: C₁₃H₁₂N₂O, Molecular Weight: 212.25 g/mol ), the following analyses are essential.

Mass Spectrometry (MS)

Mass spectrometry is a high-sensitivity technique that provides the molecular weight of the compound, offering the first critical confirmation of its identity.[5]

  • Rationale: We use Electrospray Ionization (ESI) in positive mode, as the ketone and nitrile functionalities can be protonated to form a stable [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) is preferred to obtain an exact mass, which can confirm the elemental formula.

  • Expected Result: A prominent peak at m/z 213.0971, corresponding to the [C₁₃H₁₃N₂O]⁺ ion. The high-resolution result provides strong evidence for the assigned molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation of small molecules, providing detailed information about the carbon-hydrogen framework.[5][6]

  • Rationale: ¹H NMR will show the number of different types of protons and their neighboring environments, while ¹³C NMR will identify all unique carbon atoms in the molecule. For a compound with both aliphatic and aromatic regions, these techniques are highly diagnostic.

  • Expected ¹H NMR Signals (in CDCl₃):

    • Aromatic protons on the 3-cyanophenyl ring will appear as complex multiplets between δ 7.5-8.2 ppm.

    • The aliphatic chain protons will appear as distinct multiplets between δ 1.8-3.1 ppm.

  • Expected ¹³C NMR Signals (in CDCl₃):

    • The carbonyl carbon (C=O) signal is expected around δ 198-200 ppm.

    • The two nitrile carbons (C≡N) will appear in the characteristic range of δ 115-130 ppm.[7]

    • Aromatic carbons will resonate between δ 128-138 ppm.

    • Aliphatic carbons will appear upfield, between δ 20-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

  • Rationale: This technique provides rapid and definitive evidence of the nitrile and ketone groups, which are the core functionalities of the target molecule.

  • Expected Absorption Bands:

    • A sharp, intense absorption near 2230 cm⁻¹ is highly characteristic of an aromatic nitrile (C≡N) stretch.[8]

    • A strong absorption around 1690 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the ketone conjugated with the aromatic ring.

Phase 2: Quantitative Purity Determination

Once identity is confirmed, the focus shifts to purity. The "purity value" assigned to a reference standard is typically determined by a mass balance approach, where the main component is assayed and all significant impurities (organic, inorganic, water, residual solvents) are subtracted.

Chromatographic Purity by HPLC-DAD

High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is the gold standard for assessing the purity of organic compounds and separating the main component from any process-related impurities or degradation products.[5]

  • Rationale for Method Development: A reverse-phase method using a C18 stationary phase is chosen due to the moderate polarity of the analyte. A gradient elution is employed to ensure that any potential impurities, which may have significantly different polarities, are eluted and detected. The DAD allows for the detection of impurities at multiple wavelengths, ensuring that no chromophoric impurity is missed. Detection is typically performed at the λmax of the analyte or at a lower wavelength like 210-220 nm to capture a broader range of potential impurities.[9][10]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Std Prepare Standard Solution (e.g., 1.0 mg/mL in ACN) Inject_Sample Inject Sample Solution Prep_Std->Inject_Sample Prep_Mobile Prepare Mobile Phases A: Water (0.1% H₃PO₄) B: Acetonitrile (0.1% H₃PO₄) Equilibrate Equilibrate HPLC System Prep_Mobile->Equilibrate SST Perform System Suitability Test (Inject Standard 5x) Equilibrate->SST SST_Check Check SST Criteria (Tailing < 1.5, RSD < 2.0%) SST->SST_Check Acquire Acquire Chromatogram & DAD Data Inject_Sample->Acquire Integrate Integrate Peaks Acquire->Integrate Purity_Calc Calculate Purity (% Area Normalization) Integrate->Purity_Calc Report Generate Report Purity_Calc->Report SST_Check->Equilibrate Fail SST_Check->Inject_Sample Pass

Caption: Detailed workflow for HPLC purity determination.

Elemental Analysis (CHNS)

Elemental analysis provides a fundamental measure of purity by comparing the experimentally determined mass percentages of Carbon, Hydrogen, and Nitrogen to their theoretical values.[11][12]

  • Rationale: This technique is orthogonal to chromatography, meaning it relies on different chemical principles and is therefore unlikely to be subject to the same interferences. A close match between the experimental and theoretical values indicates a high degree of purity and absence of significant inorganic impurities or elements not present in the molecular formula.

  • Theoretical Composition for C₁₃H₁₂N₂O:

    • Carbon (C): 73.57%

    • Hydrogen (H): 5.70%

    • Nitrogen (N): 13.20%

    • Oxygen (O): 7.54% (often determined by difference)

Water Content by Karl Fischer Titration

This is the most accurate and specific method for determining the water content in a solid sample.

  • Rationale: Water is a common impurity that is not detected by HPLC-UV and can significantly impact the true potency of the reference standard. A coulometric Karl Fischer titrator is ideal for the low water content expected in a highly pure solid.

Residual Solvents & Inorganic Residue
  • Rationale: Thermogravimetric Analysis (TGA) can be used to screen for residual volatile solvents by measuring weight loss upon heating. Headspace Gas Chromatography (GC) is used for more specific quantification if significant volatiles are detected. The residue remaining after TGA analysis provides an estimate of non-volatile inorganic impurities (residue on ignition).

Data Summary & Purity Assignment

The culmination of this validation work is a comprehensive data summary and the final assignment of purity. All quantitative data should be presented clearly for easy comparison.

Analysis Method Specification Result
Identity
Molecular WeightHRMS (ESI+)Theoretical [M+H]⁺: 213.0971Observed [M+H]⁺: 213.0975
Structure¹H and ¹³C NMRConforms to proposed structureConforms
Functional GroupsFT-IRC≡N: ~2230 cm⁻¹, C=O: ~1690 cm⁻¹Conforms
Purity & Impurities
Chromatographic PurityHPLC-DAD (220 nm)≥ 99.5%99.8%
Water ContentKarl Fischer≤ 0.2%0.08%
Residual SolventsTGA / Headspace GC≤ 0.1%< 0.05%
Residue on IgnitionTGA≤ 0.1%< 0.02%
Elemental AnalysisCombustion (CHNS)C: 73.57±0.4%H: 5.70±0.3%N: 13.20±0.4%C: 73.49%H: 5.68%N: 13.15%
Assigned Purity Mass Balance Report Value 99.7%

Purity Calculation (Mass Balance): Purity (%) = Chromatographic Purity (%) × [100 - (% Water + % Residual Solvents + % Inorganic Residue)] / 100 Purity (%) = 99.8% × [100 - (0.08% + 0.05% + 0.02%)] / 100 = 99.65% (Reported as 99.7%)

Detailed Experimental Protocols

Protocol 5.1: HPLC-DAD Purity Method

  • System: Agilent 1260 Infinity II or equivalent, with DAD.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: 0.1% Phosphoric Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: Hold at 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: DAD, 220 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the reference standard candidate into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • System Suitability: Inject the sample solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%. The USP tailing factor should be ≤ 1.5.

Protocol 5.2: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Cap the tube and gently vortex until the sample is fully dissolved.

  • Acquire ¹H, ¹³C, and other relevant 2D spectra (e.g., COSY, HSQC) as needed for full structural assignment.

Conclusion

The orthogonal analytical techniques described provide a robust and scientifically sound validation package for this compound. The collective data from spectroscopy confirms the chemical identity, while the combination of chromatography, elemental analysis, and specific impurity tests allows for an accurate purity assignment via the mass balance method. Based on this comprehensive characterization, the validated batch can be confidently established as an in-house primary reference standard, ensuring the accuracy and reliability of future analytical measurements in research and development.

References

  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition. Retrieved from INFINITIA Industrial Consulting website.
  • Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Modgraph.
  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization.
  • XRF Scientific. (2023, April 18). Methods for Validating Reference Materials.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (n.d.). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones.
  • Elementar. (n.d.). Elemental analysis: operation & applications.
  • ACS Publications. (n.d.). Synthesis of Aromatic Nitriles via the Temporary Complexation of Nitroarenes to the Cationic Cyclopentadienyliron Moiety | Organometallics.
  • National Center for Biotechnology Information. (2021, December 14). The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products.
  • Royal Society of Chemistry. (2021, December 21).
  • FILAB. (n.d.). Elemental Analysis Services | Laboratory.
  • Lab Manager. (2025, October 7). Elemental Analysis for Compliance, Purity, and Performance.
  • Pure Synth. (2025, December 14). How Analytical Standards Support Method Validation & Calibration.
  • DergiPark. (2025, December 31). Synthesis of a New Nitrile-Based Diamine, Nuclear magnetic spectral analysis and Density Functional Theory Studies.
  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles.
  • PubMed. (2020, December 21). Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry.
  • Fluorochem. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry.
  • National Center for Biotechnology Information. (2019, May 6). HPLC-DAD Determination of Nitrite and Nitrate in Human Saliva Utilizing a Phosphatidylcholine Column.
  • ResearchGate. (2025, October 16). HPLC-DAD Determination of Nitrite and Nitrate in Human Saliva Utilizing a Phosphatidylcholine Column.
  • SSRN. (n.d.). Quantitative Multiclass Cyanotoxin Screening by Paper Spray Mass Spectrometry.
  • MDPI. (2025, January 31). Toxic Cyanopeptides Monitoring in Thermal Spring Water by Capillary Electrophoresis Tandem Mass Spectrometry.
  • Niagen Bioscience. (n.d.). Reference Standard Material.
  • ResearchGate. (n.d.). Synthesis of arylnitrile 6 utilizing the method developed.
  • National Center for Biotechnology Information. (n.d.). 6-Oxohexanenitrile | C6H9NO | CID 11040652.
  • National Center for Biotechnology Information. (n.d.). 3-Oxohexanenitrile | C6H9NO | CID 9793723.
  • Journal of Food and Drug Analysis. (n.d.).
  • CymitQuimica. (n.d.). 6-(3-methoxyphenyl)-6-oxohexanenitrile.
  • CONICET. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • MDPI. (n.d.).
  • Waters. (n.d.). Column Screening for the UPLC Separation of Plastic Additives as Part of Extractables and Leachables Workflows.
  • Wikipedia. (n.d.). Benzonitrile.
  • National Center for Biotechnology Information. (n.d.). Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4-pyridyl].
  • ChemScene. (n.d.). 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile.
  • CONICET. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • MDPI. (2021, December 14). Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families.

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of 6-(3-Cyanophenyl)-6-oxohexanenitrile and its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and purification of novel chemical entities, the effective separation of structural isomers is a frequent and critical challenge. Positional isomers, in particular, often exhibit nearly identical physicochemical properties, making their resolution a formidable task for conventional chromatographic techniques. This guide provides an in-depth comparison of chromatographic strategies for the separation of 6-(3-cyanophenyl)-6-oxohexanenitrile and its ortho- (2-cyanophenyl) and para- (4-cyanophenyl) positional isomers.

The subtle differences in the spatial arrangement of the cyano group on the phenyl ring profoundly impact the electronic and steric characteristics of these molecules, necessitating a nuanced approach to method development. Relying solely on standard reversed-phase C18 columns often leads to co-elution and inaccurate quantification. This guide will explore the limitations of traditional methods and present data-driven comparisons with alternative stationary phases, including Phenyl-Hexyl and Pentafluorophenyl (PFP), under High-Performance Liquid Chromatography (HPLC). Furthermore, we will discuss the utility of Supercritical Fluid Chromatography (SFC) as a powerful orthogonal technique for this challenging separation.

The Analytical Challenge: Resolving Near-Identical Isomers

The primary difficulty in separating the positional isomers of this compound lies in their similar hydrophobicity. A standard C18 stationary phase, which primarily separates compounds based on hydrophobic interactions, is often insufficient to differentiate between the subtle electronic and structural differences of these isomers. The ortho, meta, and para positions of the cyano group result in slight variations in dipole moment and molecular planarity, which are not effectively exploited by the aliphatic chains of a C18 column.

To achieve baseline separation, it is imperative to employ stationary phases that offer alternative retention mechanisms beyond simple hydrophobicity. These mechanisms include π-π interactions, dipole-dipole interactions, and shape selectivity.

Comparative Analysis of HPLC Stationary Phases

The choice of stationary phase is the most critical factor in achieving the desired selectivity for isomer separation. In this section, we compare the theoretical performance of a standard C18 column with that of Phenyl-Hexyl and Pentafluorophenyl (PFP) columns, drawing upon experimental data from analogous separations of aromatic positional isomers.

C18 (Octadecylsilane) Column: The Baseline

A C18 column serves as the initial benchmark in method development due to its widespread availability and robustness. However, for the separation of this compound isomers, it is anticipated to provide minimal resolution. The primary mode of interaction is hydrophobic, and the subtle differences between the isomers are unlikely to be sufficient for baseline separation.

Phenyl-Hexyl Column: Introducing π-π Interactions

A Phenyl-Hexyl column offers a significant advantage over a C18 phase by introducing π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[1] This additional interaction mechanism can differentiate between the electron density of the aromatic rings of the ortho, meta, and para isomers, which is influenced by the position of the electron-withdrawing cyano group. The hexyl spacer provides a degree of hydrophobic retention while the phenyl group enhances selectivity for aromatic compounds.[2]

Pentafluorophenyl (PFP) Column: A Multi-Modal Approach

The PFP stationary phase is a highly effective tool for separating positional isomers due to its multiple modes of interaction.[3] The electron-deficient fluorinated phenyl ring of the PFP phase can engage in π-π stacking, dipole-dipole interactions, and even weak hydrogen bonding with analytes containing polar functional groups.[4] This unique combination of interactions makes PFP columns particularly adept at resolving subtle structural differences that are indistinguishable on C18 and Phenyl-Hexyl phases. The enhanced selectivity of PFP columns for halogenated and other polar aromatic compounds is well-documented.[5]

Performance Summary: A Comparative Table

The following table summarizes the expected performance of the three stationary phases for the separation of this compound isomers, based on data from analogous separations of dinitrobenzene and lapatinib isomers.[3][5]

Stationary PhasePrimary Interaction MechanismsExpected Resolution of IsomersAdvantagesDisadvantages
C18 (ODS) HydrophobicPoor to NoneRobust, widely availableLacks selectivity for positional isomers
Phenyl-Hexyl Hydrophobic, π-πPartial to GoodEnhanced selectivity for aromatic compoundsMay not resolve isomers with very similar electronic properties
PFP Hydrophobic, π-π, Dipole-Dipole, Shape SelectivityGood to ExcellentMultiple interaction mechanisms provide superior selectivity for challenging isomersMay require more specific mobile phase optimization

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a systematic approach to developing a robust HPLC method for the separation of this compound isomers. The workflow begins with a screening of the different stationary phases.

HPLC_Method_Development cluster_screening Phase 1: Column Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization Start Prepare Isomer Mixture (ortho, meta, para) C18 Screen on C18 Column Start->C18 Initial Run Phenyl Screen on Phenyl-Hexyl Column Start->Phenyl Alternative PFP Screen on PFP Column Start->PFP Alternative Eval Evaluate Resolution (Rs) C18->Eval Phenyl->Eval PFP->Eval Optimize Optimize Mobile Phase (Gradient, pH, Organic Modifier) Eval->Optimize Rs < 1.5 Success Method Validated (Rs >= 1.5) Eval->Success Rs >= 1.5 Optimize->Eval Re-evaluate Failure Re-evaluate Column Choice Optimize->Failure No Improvement Failure->Phenyl Try Phenyl Failure->PFP Try PFP

Caption: A systematic workflow for HPLC method development for isomer separation.

Protocol 1: Screening on a C18 Column (Baseline)
  • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30-70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Expected Outcome: Co-elution or very poor resolution of the isomers.

Protocol 2: Enhanced Selectivity with a Phenyl-Hexyl Column
  • Column: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30-70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Rationale: The π-π interactions of the phenyl phase are expected to improve the separation of the aromatic isomers.

Protocol 3: Maximizing Resolution with a PFP Column
  • Column: Pentafluorophenyl (PFP) (e.g., Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm)[3]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Methanol

  • Gradient: 40-60% B over 10 minutes

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 3 µL

  • Rationale: The multiple interaction mechanisms of the PFP phase are expected to provide the best resolution. The use of methanol as the organic modifier can enhance π-π interactions compared to acetonitrile on phenyl-based columns.[6]

Supercritical Fluid Chromatography (SFC): An Orthogonal Approach

SFC offers a valuable alternative to HPLC, particularly for the separation of polar and isomeric compounds.[4][7] It utilizes supercritical CO2 as the primary mobile phase, which provides low viscosity and high diffusivity, leading to faster and more efficient separations.[8] For polar analytes like the cyanophenyl-containing isomers, organic modifiers such as methanol are added to the mobile phase. SFC is generally considered a normal-phase technique, providing an orthogonal separation mechanism to reversed-phase HPLC.[9]

SFC_Workflow cluster_prep Sample & System Preparation cluster_separation SFC Separation cluster_detection Detection & Analysis Sample Dissolve Isomer Mixture in Methanol System Equilibrate SFC System Inject Inject Sample Column Polar Stationary Phase (e.g., Diol or Ethylpyridine) Inject->Column MobilePhase Supercritical CO2 with Methanol Modifier Gradient Column->MobilePhase BPR Back Pressure Regulator MobilePhase->BPR Detector UV or MS Detector BPR->Detector Data Data Acquisition & Analysis Detector->Data

Caption: A generalized workflow for the separation of polar isomers using SFC.

Protocol 4: SFC Method for Isomer Separation
  • Column: Polar stationary phase suitable for SFC (e.g., Diol or Ethylpyridine, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B: Methanol

  • Gradient: 5-40% B over 8 minutes

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Rationale: The normal-phase characteristics of SFC provide a different selectivity profile compared to reversed-phase HPLC, which can be highly effective for resolving isomers.

Conclusion

The successful chromatographic separation of this compound and its positional isomers requires a departure from conventional C18-based methodologies. By leveraging stationary phases that offer alternative interaction mechanisms, such as Phenyl-Hexyl and particularly Pentafluorophenyl (PFP) columns, researchers can achieve the necessary selectivity for accurate quantification and purification. The multi-modal interaction capabilities of PFP phases make them a superior choice for this challenging separation. Furthermore, Supercritical Fluid Chromatography presents a powerful orthogonal technique that can provide rapid and efficient separations, complementing the information obtained from HPLC. A systematic approach, beginning with the screening of these advanced stationary phases, will enable the development of robust and reliable analytical methods for these and other closely related isomeric compounds.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies Application Note. Available at: [Link]

  • Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Available at: [Link]

  • YMC. (n.d.). Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP-. Available at: [Link]

  • Waters Corporation. (2014). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Note. Available at: [Link]

  • Pyvot Tech. (2023). Separation of Isomers. Available at: [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at: [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Available at: [Link]

  • MAC-MOD Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Available at: [Link]

  • Armstrong, D. W., & Han, S. M. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 34(2), 100-111. Available at: [Link]

  • MAC-MOD Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Available at: [Link]

  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. Available at: [Link]

  • Dong, M. W. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 38(11), 616-626. Available at: [Link]

  • Advanced Materials Technology. (n.d.). Rapid HPLC Separation of Aromatic Compounds on HALO® Phenyl-Hexyl. Available at: [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. Agilent Technologies Application Note. Available at: [Link]

  • Agilent Technologies. (2015). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent Technologies Application Note. Available at: [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies Application Note. Available at: [Link]

  • Kumar, P., & Singh, R. (2019). Hplc method development and validation: an overview. Journal of Pharmaceutical Sciences and Research, 11(8), 2828-2834. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • West, C., & Lesellier, E. (2008). How good is SFC for polar analytes?. Chromatography Today. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(4-Cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea on Newcrom R1 HPLC column. Available at: [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Available at: [Link]

  • Venter, A. (2005). Comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry. University of Pretoria. Available at: [Link]

  • Zhang, T., & Zhang, Q. (2022). Selection of Stationary Phases in Supercritical Fluid Chromatography. Encyclopedia, 2(3), 1391-1403. Available at: [Link]

Sources

Comparative Guide: Elemental Analysis Validation for 6-(3-Cyanophenyl)-6-oxohexanenitrile Batches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, particularly for aromatase inhibitors like Letrozole, the structural integrity of precursors is non-negotiable. This guide focuses on the validation of 6-(3-Cyanophenyl)-6-oxohexanenitrile (referred to herein as CP-OHN ), a critical


 intermediate.

While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are standard for purity profiling, Elemental Analysis (EA) via combustion remains the definitive method for establishing bulk stoichiometry and detecting "invisible" impurities (water, inorganic salts, silica) that chromatographic methods often miss.

This guide compares the performance of Automated CHN Combustion against Orthogonal Methods (qNMR, HRMS) and provides a validated protocol for CP-OHN batch release.

Technical Context: The Molecule & The Challenge

Target Analyte: this compound Formula:


Molecular Weight:  212.25  g/mol 
Why Validation is Critical for CP-OHN
  • Hygroscopicity: The nitrile groups at positions 1 and on the phenyl ring increase polarity, making the compound prone to moisture uptake. Standard HPLC will not detect retained water, leading to stoichiometric errors in subsequent synthetic steps.

  • Solvent Entrapment: The synthesis of CP-OHN often involves chlorinated solvents (DCM) or ethyl acetate. EA is the primary indicator of solvent entrapment when %C deviates from theory.

  • Inorganic Contamination: If prepared via Friedel-Crafts acylation (using

    
    ), residual aluminum salts are invisible to 
    
    
    
    NMR but will depress %C and %N values in EA.

Methodological Comparison: EA vs. Alternatives

The following table contrasts the performance of Combustion Analysis against modern alternatives for CP-OHN validation.

FeatureMethod A: Automated CHN Combustion Method B: Quantitative NMR (qNMR) Method C: HRMS (ESI-TOF)
Primary Output Weight % of C, H, N (Bulk Purity)Molar ratio of analyte to standardExact Mass (

)
Detection Basis Thermal conductivity of combustion gases (

)
Proton resonance integrationIon flight time
Blind Spots Cannot distinguish isomers; destructive."Invisible" inorganics; requires deuterated solvents.Quantitation is poor; misses bulk impurities.
Precision (RSD)

(High Precision)

(Moderate Precision)

ppm (Mass Accuracy)
CP-OHN Suitability Best for: Detecting retained

/Salts.
Best for: Specific organic purity.Best for: Formula confirmation.
Expert Insight

"We often observe batches of CP-OHN that pass HPLC with


 area purity but fail EA with a carbon content 

lower than theoretical. This invariably indicates trapped inorganic salts or significant moisture uptake—impurities that would poison the catalyst in the next reaction step."

Experimental Protocol: Validated CHN Combustion

This protocol is designed for a Thermo Fisher FlashSmart or Elementar vario EL cube , but is transferable to any macro-combustion system.

A. Pre-Analysis Preparation[1]
  • Drying: Dry the CP-OHN sample in a vacuum oven at

    
     for 4 hours to remove surface moisture.
    
  • Homogenization: Lightly crush the sample to a fine powder. Warning: Do not grind vigorously if the polymorph is metastable.

  • Standard Selection: Use Acetanilide (

    
    ) as the calibration standard due to its similar C/N ratio to CP-OHN.
    
B. Analytical Workflow
  • Blank Run: Run 3 empty tin capsules to establish the baseline.

  • Conditioning: Run 2 "bypass" samples of CP-OHN to condition the adsorption columns.

  • Weighing (Critical): Weigh

    
     mg of sample into a tin capsule using a microbalance. Fold the capsule hermetically to prevent atmospheric nitrogen diffusion.
    
  • Combustion:

    • Furnace Temp:

      
      
      
    • Oxygen Flow:

      
       mL/min (boosted for 5s)
      
    • Carrier Gas: Helium

C. Acceptance Criteria (The "0.4% Rule")

For a research-grade batch, the experimental value must fall within the Journal of Organic Chemistry (JOC) standard:



Validation Data & Results

Theoretical Composition ( )
  • Carbon: 73.57%

  • Hydrogen: 5.70%

  • Nitrogen: 13.20%

Case Study: Batch Comparison

The following data represents a comparison between a "Process A" (Crude) and "Process B" (Recrystallized) batch of CP-OHN.

ElementTheoretical %Batch A (Crude) Batch B (Recrystallized) StatusInterpretation
Carbon 73.57

(

)

(

)
Batch B Passes Batch A likely contains inorganic salts or significant water.
Hydrogen 5.70

(

)

(

)
Batch B Passes Elevated H in Batch A supports the "wet" hypothesis.
Nitrogen 13.20

(

)

(

)
Batch B Passes N dilution in Batch A tracks with C dilution.

Visualizations

Diagram 1: The Validation Workflow

This flowchart illustrates the decision-making process for releasing a batch of CP-OHN, integrating EA with orthogonal methods.

ValidationWorkflow Start Crude CP-OHN Batch Drying Vacuum Drying (40°C, 4h) Start->Drying EA Elemental Analysis (CHN Combustion) Drying->EA Decision Within ±0.4%? EA->Decision Pass PASS: Proceed to NMR/HPLC Decision->Pass Yes Fail FAIL: Investigate Impurity Decision->Fail No Calc Calculate Deviation: Low C / High H = Water Low C / Low H = Inorganic Fail->Calc Calc->Drying If Wet

Caption: Figure 1. Step-wise validation workflow for CP-OHN. Note the feedback loop for re-drying if moisture is detected.

Diagram 2: Comparative Signal Pathways (EA vs. qNMR)

A mechanistic view of how each method generates a signal, highlighting why they are orthogonal.

MethodMechanism Sample CP-OHN Sample (Contains Impurities) Combustion Combustion (950°C) Sample->Combustion Solvation Solvation (CDCl3) Sample->Solvation Gases Gases: CO2, H2O, N2 Combustion->Gases TCD Detector: TCD (Measures Bulk Mass) Gases->TCD Inorganic Inorganic Salts (Detected by EA as Mass Loss) TCD->Inorganic Moisture Moisture (Detected by EA as High H) TCD->Moisture Resonance RF Pulse / Resonance Solvation->Resonance FID Detector: FID (Measures Protons) Resonance->FID

Caption: Figure 2. Orthogonal detection mechanisms. EA detects bulk mass changes (including inorganics), while qNMR focuses on proton environments.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.[1][2][3] [Link]

Sources

Definitive Structural Confirmation of 6-(3-Cyanophenyl)-6-oxohexanenitrile via Single-Crystal XRD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Absolute Configuration

In the synthesis of high-value pharmaceutical intermediates, particularly those involving meta-substituted benzonitriles like 6-(3-Cyanophenyl)-6-oxohexanenitrile , structural ambiguity is a critical risk. While NMR and MS are standard for routine identification, they often fail to definitively distinguish between regioisomers (e.g., 3-cyano vs. 4-cyano) or subtly different polymorphs arising from the flexible hexanenitrile tail.

This guide outlines the Single-Crystal X-Ray Diffraction (SC-XRD) workflow as the "Gold Standard" for validating this compound. Unlike inferential spectroscopic methods, SC-XRD provides a direct, atomic-resolution map of the molecule, confirming the meta-substitution pattern and the oxidation state of the benzylic ketone with 100% certainty.

Comparative Analysis: Why XRD Wins

For a molecule like this compound (C₁₃H₁₂N₂O), the primary quality attributes (CQAs) are the position of the cyano group and the integrity of the keto-linker.

Table 1: Analytical Performance Matrix
Feature1H/13C NMR High-Res Mass Spec (HRMS) Single-Crystal XRD
Primary Output Chemical Shift (

) & Coupling (

)
Exact Mass (

)
Electron Density Map (

)
Regioisomerism Ambiguous. Meta vs. Para coupling patterns can overlap in complex aromatic regions.Blind. Isomers have identical mass.[1]Definitive. Direct visualization of the C3-substitution.
Conformation Average solution state (rapid tumbling).[1]N/APrecise solid-state conformation & torsion angles.[1]
Packing/Stability N/AN/AReveals

-stacking and intermolecular forces (critical for shelf-life).[1]
Sample Prep Dissolution (Destructive to crystal form).[1]Ionization (Destructive).[1]Non-destructive (Crystal remains intact).[1]
Regulatory Weight Supporting Evidence.[1][2]Supporting Evidence.Primary Evidence (Absolute Structure).[1]

Strategic Workflow: From Powder to CIF

The following workflow integrates the decision logic for choosing XRD over NMR and the subsequent execution path.

ValidationWorkflow Start Crude Product (this compound) PurityCheck Purity Check (HPLC > 95%?) Start->PurityCheck PurityCheck->Start Fail (Re-purify) Crystallization Crystallization (Slow Evaporation) PurityCheck->Crystallization Pass XRD_Collect Data Collection (Mo/Cu Source) Crystallization->XRD_Collect Structure_Sol Structure Solution (SHELXT/OLEX2) XRD_Collect->Structure_Sol Validation Validation (CheckCIF & R-factor) Structure_Sol->Validation

Figure 1: The critical path for structural validation, prioritizing sample purity before crystallization.

Experimental Protocol: Validated Methodology

Phase A: Crystallization (The Critical Step)

The flexible hexanenitrile chain makes this molecule prone to oiling out. A controlled polarity gradient is required.[1]

  • Solvent System: Use a binary system of Ethyl Acetate (Solvent A) and n-Heptane (Antisolvent B) .[1]

  • Method: Vapor Diffusion (Sitting Drop).[1]

  • Procedure:

    • Dissolve 20 mg of the compound in 0.5 mL of Ethyl Acetate. Filter through a 0.22 µm PTFE syringe filter into the inner well.[1]

    • Fill the outer reservoir with 2 mL of n-Heptane.[1]

    • Seal tightly and store at 4°C (lower temperature reduces kinetic energy, favoring ordered packing of the flexible chain).

    • Success Metric: Prismatic colorless crystals appearing within 48-72 hours.[1]

Phase B: Data Collection & Refinement[1][3]
  • Instrument: Bruker D8 Venture or Rigaku XtaLAB (Kappa geometry preferred).[1]

  • Temperature: 100 K (Essential to freeze the thermal motion of the aliphatic chain).

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is standard; Cu-K
    
    
    is acceptable if crystals are small (<0.1 mm).[1]
  • Strategy: Collect full sphere to maximize redundancy (aim for >99% completeness).

Reference Data & Acceptance Criteria

When analyzing the resulting Crystallographic Information File (CIF), the following parameters serve as the "Pass/Fail" criteria for confirming the structure of this compound.

Table 2: Benchmark Crystallographic Parameters

Based on typical values for benzonitrile derivatives [1, 2].

ParameterTarget SpecificationStructural Significance
Space Group

or

Centrosymmetric groups are most common for achiral organics.[1]
R-Factor (

)

Indicates high agreement between the model and observed electron density.[1]
Bond: Ar-C(CN)

Å
Confirms the connection of the nitrile to the ring.
Bond: C

N

Å
Distinctive triple bond length (vs. C=N or C-N).[1]
Bond: C=O[1] (Ketone)

Å
Differentiates ketone from alcohol (C-O ~1.43 Å).[1]
Torsion Angle C2-C3-C(ketone)-C(

)
Defines the twist of the chain relative to the ring.
Structural Logic Diagram: Isomer Differentiation

This diagram illustrates how XRD distinguishes the specific meta isomer from the para impurity often found in these syntheses.

IsomerLogic Input Diffraction Pattern ElectronMap Electron Density Map Input->ElectronMap Meta Meta-Isomer (Target) C1-C3 Angle ~120° Distance C(CN)-C(CO) ~5.0 Å ElectronMap->Meta Matches Model Para Para-Isomer (Impurity) C1-C4 Angle ~180° Distance C(CN)-C(CO) ~6.5 Å ElectronMap->Para Mismatch

Figure 2: Geometric discrimination between meta- and para-isomers based on intramolecular distances derived from the electron density map.

Discussion: Interpreting the Packing

The crystal structure of this compound is expected to be stabilized by weak C-H...N and C-H...O hydrogen bonds.

  • The Nitrile Group: Acts as a strong acceptor.[1] Look for contacts where the N-terminus interacts with aromatic protons of a neighboring molecule.[1]

  • The Aliphatic Chain: Often adopts an anti-periplanar (zigzag) conformation to maximize packing density, though the ketone functionality may introduce a kink at the C6 position.

Conclusion: While NMR confirms the chemical environment, only X-ray crystallography provides the absolute spatial proof required for regulatory filing and intellectual property protection of this specific intermediate. The protocol defined above ensures a robust dataset capable of withstanding rigorous peer review.[1]

References

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B. Link

  • Allen, F. H. (2002).[1] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[1] Acta Crystallographica Section B. Link

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Müller, P. (2006).[1] Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.[1] Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.